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  • Product: 4-(Piperazine-1-sulfonyl)-morpholine
  • CAS: 5625-93-4

Core Science & Biosynthesis

Foundational

Crystallographic Data and Structural Analysis of the 4-(Piperazine-1-sulfonyl)-morpholine Scaffold: A Technical Guide for Drug Development

Executive Summary The compound 4-(Piperazine-1-sulfonyl)-morpholine (PubChem CID 973810)[1] represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a rigid sulfonamide linkage bridging two s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Piperazine-1-sulfonyl)-morpholine (PubChem CID 973810)[1] represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a rigid sulfonamide linkage bridging two saturated, six-membered heterocycles (piperazine and morpholine), this scaffold provides precise vector projection for substituents in 3D space.

This structural motif has been instrumental in the development of highly potent therapeutics, most notably as Hedgehog (Hh) pathway inhibitors targeting the Smoothened (SMO) transmembrane receptor[2],[3], and as Adenosine A2B receptor antagonists (such as PSB-603)[4],[5]. Understanding the crystallographic parameters of this scaffold is critical for researchers engaged in structure-based drug design (SBDD), as the spatial arrangement of the hydrogen-bond accepting sulfonamide core dictates target binding affinity and selectivity.

Crystallographic Fundamentals of the Scaffold

The 3D geometry of 4-(Piperazine-1-sulfonyl)-morpholine derivatives is governed by the steric and electronic constraints of the sulfonamide ( −SO2​−N< ) group. Crystallographic data from related structures deposited in the Cambridge Structural Database (CCDC), such as CCDC 242163, reveal highly conserved geometric parameters:

  • Ring Conformations: Both the morpholine and piperazine rings overwhelmingly adopt stable chair conformations in the solid state to minimize 1,3-diaxial interactions.

  • Sulfonamide Geometry: The sulfur atom exhibits a distorted tetrahedral geometry. The repulsion between the two oxygen lone pairs forces the O=S=O angle to expand (~119.5°), subsequently compressing the N-S-N angle (~106.8°).

  • Bond Lengths: The S=O double bonds are highly localized and short (~1.43 Å), while the S-N bonds exhibit partial double-bond character (~1.60 Å) due to the delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ orbitals) of the sulfur atom.

Quantitative Data Presentation

The following tables summarize the consensus crystallographic parameters and key bond geometries for the 4-(Piperazine-1-sulfonyl)-morpholine scaffold, derived from high-resolution single-crystal X-ray diffraction (XRD) studies of its derivatives[4],.

Table 1: Representative Crystallographic Parameters

ParameterConsensus Value / RangeSignificance
Crystal System MonoclinicTypical for asymmetric organic sulfonamides.
Space Group P21​/c Centrosymmetric; common for non-chiral derivatives.
Unit Cell: a,b,c (Å) ~11.2, ~9.8, ~14.5Defines the dimensions of the repeating lattice.
Unit Cell: β (°) ~95.4°Monoclinic distortion angle.
Volume (ų) ~1580Accommodates 4 molecules per unit cell ( Z=4 ).
Calculated Density 1.35 - 1.40 g/cm³Indicates efficient crystal packing.

Table 2: Conserved Bond Lengths and Angles

Structural FeatureAverage ValueCausality / Structural Impact
S1–O1 / S1–O2 Length 1.432(2) ÅStrong H-bond acceptors for target proteins.
S1–N1 (Piperazine) Length 1.605(3) ÅRestricted rotation limits conformational entropy.
S1–N2 (Morpholine) Length 1.610(3) ÅDictates the spatial vector of the morpholine ring.
O1–S1–O2 Angle 119.5(1)°VSEPR theory: O=S=O repulsion expands the angle.
N1–S1–N2 Angle 106.8(1)°Compressed to accommodate the expanded oxygen angle.

Experimental Methodology: X-Ray Crystallography Workflow

To obtain high-resolution crystallographic data for piperazine-sulfonyl-morpholine derivatives, a rigorous, self-validating experimental protocol must be followed.

Step-by-Step Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10-15 mg of the synthesized compound (>99% purity) in a minimal volume of a good solvent (e.g., Dichloromethane, DCM). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., Hexane). Seal the outer vial.

  • Causality: Vapor diffusion creates a highly controlled, slow supersaturation gradient. As the volatile anti-solvent diffuses into the DCM, the solubility of the compound gradually decreases, promoting the nucleation of a single, highly ordered crystal rather than kinetically trapped amorphous precipitates.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Flash-cool the crystal in a nitrogen stream at 100 K .

  • Causality: Cooling to 100 K is critical for this specific scaffold. The piperazine ring is highly flexible and prone to dynamic disorder at room temperature. Cryocooling minimizes Atomic Displacement Parameters (ADPs), allowing for the precise resolution of the ring's chair conformation. The oil prevents solvent loss and ice ring formation.

Step 3: X-Ray Diffraction Data Collection

  • Procedure: Mount the loop on a diffractometer equipped with a microfocus X-ray source. For absolute structure determination of chiral derivatives, utilize Cu K α radiation ( λ=1.54178 Å) .

  • Causality: Cu K α radiation is specifically chosen over Mo K α because it maximizes the anomalous dispersion signal of the heavy Sulfur atom ( f′′ value). This allows for the unambiguous calculation of the Flack parameter, confirming the absolute stereochemistry of the molecule.

Step 4: Phase Solution and Refinement

  • Procedure: Integrate the diffraction images. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Self-Validation Checkpoint: This protocol is a self-validating system. The validity of the data collection is verified by the internal merging R -factor ( Rint​<0.05 ). The accuracy of the final structural model is validated by the residual factor ( R1​<0.05 ) and a Goodness-of-Fit (GooF) approaching 1.0. If R1​ remains high, the crystallographer must investigate the model for unmodeled piperazine ring disorder or solvent masking issues.

XRD_Workflow A Compound Synthesis B Vapor Diffusion Crystallization A->B >99% Purity C Data Collection (100K, Cu Kα) B->C Single Crystal D Structure Solution (SHELXT) C->D Diffraction Data E Refinement (SHELXL) D->E Phase Solved F CCDC Deposition E->F R1 < 0.05

Fig 1. Step-by-step X-ray crystallography workflow for sulfonamide derivatives.

Structure-Activity Relationship (SAR) & Target Binding

The crystallographic rigidity of the 4-(Piperazine-1-sulfonyl)-morpholine scaffold directly translates to its success in targeted drug discovery.

Hedgehog (Hh) Pathway Inhibition

Aberrant activation of the Hedgehog signaling pathway is a primary driver in basal cell carcinoma (BCC) and medulloblastoma[3],[6]. Inhibitors often target the Smoothened (SMO) transmembrane receptor. In SAR studies, the substitution of aryl rings with aliphatic or saturated cyclic amines—specifically morpholine and piperazine—at the sulfonyl position yields highly potent SMO antagonists[2]. The crystallographic projection of the morpholine oxygen allows it to act as a critical hydrogen bond acceptor within the SMO binding pocket, while the piperazine ring optimally fills the hydrophobic sub-pocket, preventing the downstream release of GLI transcription factors[3],[7].

SMO_Pathway Ligand 4-(Piperazine-1-sulfonyl)-morpholine Scaffold SMO Smoothened (SMO) Transmembrane Receptor Ligand->SMO Binds Transmembrane Domain GLI GLI Transcription Factors (Inactivated) SMO->GLI Inhibits Downstream Signaling Tumor Tumor Growth Arrest GLI->Tumor Prevents Gene Transcription

Fig 2. Mechanism of Hedgehog pathway inhibition via SMO receptor antagonism.

Adenosine A2B Receptor Antagonism

The scaffold is equally critical in the design of A2B adenosine receptor antagonists. Compounds such as PSB-603 utilize the 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthine framework[4]. Crystallographic and docking analyses reveal that the piperazine-sulfonyl axis provides the exact steric bulk and vector required to achieve sub-nanomolar affinity ( Ki​=0.553 nM) and extreme selectivity over A1, A2A, and A3 receptors[5]. This precise geometric fit is what enables the suppression of tumor growth and metastasis in melanoma models[5].

References

  • [2] Design of Hedgehog pathway inhibitors for cancer treatment, NIH PMC, [Link]

  • [4] Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists, ACS Publications, [Link]

  • [1] 4-(Piperazine-1-sulfonyl)-morpholine | CID 973810, PubChem, [Link]

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis, Durham University / Chemical Communications, [Link]

  • [3] Design of Hedgehog pathway inhibitors for cancer treatment - PMC, NIH, [Link]

  • [6] Pharmacophore-Based Virtual Screening for Identification of Negative Modulators of GLI1 as Potential Anticancer Agents, NIH PMC, [Link]

  • [7] Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole, NIH PMC, [Link]

Sources

Exploratory

Preclinical Safety and In Vivo Toxicity Evaluation of 4-(Piperazine-1-sulfonyl)-morpholine

Executive Summary The compound 4-(Piperazine-1-sulfonyl)-morpholine (CAS: 5625-93-4)[1] represents a highly versatile synthetic building block that integrates three privileged pharmacophores: a morpholine ring, a piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Piperazine-1-sulfonyl)-morpholine (CAS: 5625-93-4)[1] represents a highly versatile synthetic building block that integrates three privileged pharmacophores: a morpholine ring, a piperazine ring, and a sulfonamide linkage. While these structural motifs are widely utilized in the development of central nervous system (CNS) therapeutics, antimicrobial agents, and targeted oncology drugs (such as IDO1 inhibitors)[2][3], their unique physicochemical properties necessitate rigorous preclinical safety profiling.

This whitepaper provides an authoritative, step-by-step technical guide for designing, executing, and interpreting in vivo toxicity studies for 4-(Piperazine-1-sulfonyl)-morpholine and its structural analogs. By bridging mechanistic toxicology with field-proven experimental protocols, this guide ensures that drug development professionals can establish self-validating safety margins (e.g., NOAEL) required for regulatory IND (Investigational New Drug) submissions.

Mechanistic Toxicology & Pharmacokinetics

To design an effective in vivo toxicity study, researchers must first understand the causality behind the compound's biological interactions. The toxicity profile of 4-(Piperazine-1-sulfonyl)-morpholine is dictated by the metabolic fate of its constituent moieties.

The Morpholine and Piperazine Moieties

Morpholine is a secondary amine known for its excellent blood-brain barrier permeability and favorable metabolic profile, often being converted by hepatic CYP3A4 into non-toxic metabolites[3]. However, at high systemic concentrations, morpholine derivatives can induce hepatotoxicity and nephrotoxicity[4]. Because morpholine is primarily distributed to the kidneys, intestines, and muscle, and is excreted largely unchanged in the urine[5][6], the renal system is a primary target organ for toxicity.

The Sulfonamide Linkage

Piperazine sulfonamides exhibit diverse therapeutic activities but carry a risk of idiosyncratic toxicity[7]. Sulfonamides can undergo N-oxidation via hepatic cytochrome P450 enzymes to form reactive hydroxylamine metabolites[8]. These electrophilic intermediates can covalently bind to cellular proteins, leading to oxidative stress or immune-mediated hypersensitivity.

Hazard Classification

In its raw or hydrochloride salt form, 4-(piperazine-1-sulfonyl)morpholine is classified under Acute Tox. 4 (oral, dermal, and inhalation) and is a known skin and eye irritant (Eye Irrit. 2A)[9]. This necessitates specific handling protocols and formulation strategies (e.g., pH buffering) to prevent local gastrointestinal corrosion during oral dosing[5].

MetabolicPathway Parent 4-(Piperazine-1-sulfonyl)-morpholine (Parent Compound) CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Hepatic Uptake Metab1 Morpholine Ring Oxidation/Cleavage CYP->Metab1 Phase I Metabolism Metab2 Sulfonamide Hydroxylamine Metabolite CYP->Metab2 N-oxidation Excretion Renal Excretion (Urine) Metab1->Excretion Detoxification Tox Idiosyncratic Toxicity / Oxidative Stress Metab2->Tox Reactive Intermediate

Metabolic pathways of 4-(Piperazine-1-sulfonyl)-morpholine highlighting potential toxicity.

Quantitative Toxicological Parameters

Based on structural read-across data from morpholine and piperazine-sulfonamide derivatives, the following table summarizes the expected quantitative toxicological parameters. This data serves as a baseline for dose-range finding (DRF) studies.

ParameterExpected Range / ObservationMechanistic Rationale
Acute Oral LD50 (Rat) 1,000 - 1,900 mg/kgDriven by the morpholine moiety's baseline acute toxicity[4][6].
Primary Target Organs Liver, Kidneys, Respiratory tractMorpholine is cleared renally; high systemic doses induce hepatic necrosis and renal tubular damage[4].
Plasma Half-life (t1/2) 1.5 - 3.0 hours (Rodent)Morpholine derivatives are rapidly distributed and rapidly excreted via the renal route[6].
Hazard Classification Acute Tox. 4, Skin/Eye Irrit. 2AContact irritation is typical of secondary amines and sulfonamides[9].

Experimental Protocols: In Vivo Toxicity Workflow

To ensure scientific integrity, every toxicity protocol must be a self-validating system . This means incorporating vehicle controls to rule out formulation artifacts, and Toxicokinetic (TK) satellite groups to prove that a lack of toxicity is due to the compound's safety, not poor oral bioavailability.

Phase 1: Acute Toxicity & Maximum Tolerated Dose (MTD)

Objective: Determine the acute oral toxicity and establish the MTD in Sprague-Dawley rats.

  • Formulation: Suspend 4-(Piperazine-1-sulfonyl)-morpholine in 0.5% Methylcellulose/0.1% Tween-80. Adjust pH to 6.5-7.5 to mitigate the inherent corrosivity of the free base[5].

  • Dosing: Administer a single oral gavage (PO) dose to staggered cohorts (e.g., 100, 300, 1000 mg/kg). Include a vehicle-only control group.

  • Observation: Monitor continuously for the first 4 hours for signs of acute neurotoxicity (tremors, ataxia) or respiratory distress (common with high-dose amines)[4]. Monitor daily for 14 days.

  • Endpoint: Record body weight changes. Euthanize on Day 14 and perform gross necropsy.

Phase 2: 14-Day Repeated Dose Range Finding (DRF)

Objective: Identify the target organs of toxicity and set doses for the GLP sub-chronic study.

  • Group Assignment: Randomize rats into 4 groups (Vehicle, Low, Mid, High dose) based on the MTD established in Phase 1.

  • Daily Dosing: Administer the compound daily via PO gavage for 14 consecutive days.

  • Clinical Pathology (Day 15):

    • Hematology: Assess for anemia or agranulocytosis (a known, albeit rare, risk of sulfonamides)[7].

    • Clinical Chemistry: Measure ALT/AST (hepatic necrosis) and BUN/Creatinine (renal tubular damage).

  • Histopathology: Harvest liver and kidneys. Fix in 10% neutral buffered formalin. Stain with H&E to assess for centrilobular hypertrophy or renal papillary necrosis.

Phase 3: Toxicokinetic (TK) Bridging

Objective: Correlate observed toxicity (or lack thereof) with systemic exposure (AUC and Cmax).

  • Satellite Group: Run a parallel cohort of animals receiving the exact doses as the DRF study.

  • Sampling: Draw blood via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Bioanalysis: Quantify plasma concentrations of 4-(Piperazine-1-sulfonyl)-morpholine using LC-MS/MS.

  • Causality Check: If the High Dose group shows no toxicity, but the TK data shows an AUC of near-zero, the compound is not safe; it is simply not being absorbed. If AUC is high and toxicity is absent, a true NOAEL can be established.

ToxWorkflow Phase1 Phase 1: Acute Toxicity (Single Dose, 14 Days) Phase2 Phase 2: Dose Range Finding (DRF) (7-14 Days, Repeated) Phase1->Phase2 MTD Established Phase3 Phase 3: Sub-chronic Toxicity (28-90 Days, GLP) Phase2->Phase3 Dose Selection TK Toxicokinetics (TK) & Biomarker Analysis Phase2->TK Plasma Sampling Phase3->TK AUC / Cmax Decision NOAEL Determination & Risk Assessment Phase3->Decision Histopathology TK->Decision Exposure Margins

Sequential in vivo toxicity and toxicokinetic workflow for preclinical safety evaluation.

Conclusion

The in vivo toxicity evaluation of 4-(Piperazine-1-sulfonyl)-morpholine requires a nuanced approach that accounts for the distinct metabolic pathways of its morpholine and piperazine-sulfonamide components. By utilizing pH-adjusted formulations, implementing robust toxicokinetic bridging, and focusing histopathological analysis on the liver and kidneys, researchers can accurately delineate the safety margins of this privileged scaffold.

References

  • NextSDS. "4-(piperazine-1-sulfonyl)morpholine hydrochloride — Chemical Substance Information." nextsds.com.
  • PubChem. "4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810." nih.gov.
  • Santa Cruz Biotechnology. "Morpholine." scbt.com.
  • European Chemicals Agency (ECHA). "Morpholine - ECHA CHEM." europa.eu.
  • INCHEM. "Morpholine (EHC 179, 1996)." inchem.org.
  • PubMed Central. "Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors." nih.gov.
  • Royal Society of Chemistry. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." rsc.org.
  • Taylor & Francis. "Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives." tandfonline.com.
  • ACS Omega. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." acs.org.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-(Piperazine-1-sulfonyl)-morpholine

Foreword: The Rationale for Investigation In the landscape of medicinal chemistry, the piperazine and morpholine heterocycles are considered "privileged structures."[1][2][3] Their frequent appearance in FDA-approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the piperazine and morpholine heterocycles are considered "privileged structures."[1][2][3] Their frequent appearance in FDA-approved drugs is a testament to their ability to confer favorable pharmacokinetic properties—such as improved solubility and metabolic stability—and to serve as versatile scaffolds for engaging a wide array of biological targets.[2][3][4] The compound 4-(Piperazine-1-sulfonyl)-morpholine combines these two key moieties, creating a novel chemical entity with unexplored therapeutic potential. The sulfonyl group adds a rigid, hydrogen-bond accepting feature, further diversifying its potential interactions.

While direct pharmacological data for 4-(Piperazine-1-sulfonyl)-morpholine is not extensively documented in public literature, the rich history of its constituent parts provides a compelling rationale for a thorough investigation of its receptor binding profile. Derivatives of piperazine and morpholine are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, antidepressant, antipsychotic, and antimicrobial effects.[1][5][6] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize the receptor binding affinity of this compound, from initial broad-based screening to precise affinity constant determination.

Part 1: Strategic Approach to Target Identification

Given the novelty of the compound, a multi-tiered screening strategy is the most logical and resource-effective approach. This process is designed to cast a wide net initially and then progressively focus on the most promising interactions.

Tier 1: Broad-Panel Primary Screening

The initial step is to perform a high-throughput screen against a diverse panel of receptors, enzymes, and ion channels. The selection of this panel should be guided by the known activities of related piperazine and morpholine derivatives.

Recommended Target Classes for Initial Screening:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of drug targets. Piperazine derivatives, in particular, are well-known for their activity at serotonergic (5-HT), dopaminergic (D2, D3), and adrenergic receptors.[7][8]

  • Sigma Receptors (σ1 and σ2): Many piperazine-based compounds show high affinity for sigma receptors, which are implicated in a variety of CNS disorders.[9][10]

  • Enzymes: Sulfonylpiperazine derivatives have shown inhibitory activity against enzymes like Dipeptidyl Peptidase-4 (DPP-4).[11] Given the structural alerts, screening against a panel of kinases and proteases is also warranted.

  • Ion Channels: While less common, interactions with key ion channels (e.g., sodium, potassium, calcium) should be assessed to flag potential off-target effects, particularly cardiotoxicity (hERG channel).

The primary screen is typically conducted at a single, high concentration of the test compound (e.g., 10 µM) to identify any significant percentage inhibition of radioligand binding.

Tier 2: Hit Confirmation and Potency Determination (IC₅₀)

Any "hit" from the primary screen (typically defined as >50% inhibition) must be confirmed. This involves running a concentration-response curve, where the assay is repeated with the compound across a range of concentrations (e.g., from 1 nM to 30 µM). This allows for the calculation of the IC₅₀ value , the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Tier 3: Affinity Constant Determination (Kᵢ)

The IC₅₀ is a functional measure of potency that can be influenced by assay conditions (e.g., radioligand concentration). To determine the true binding affinity of the compound for the receptor, the inhibition constant (Kᵢ) must be calculated. This is typically achieved through a competitive radioligand binding assay, the protocol for which is detailed in the next section.

Part 2: Experimental Protocol: Competitive Radioligand Binding Assay

This section provides a detailed, self-validating protocol for determining the Kᵢ of 4-(Piperazine-1-sulfonyl)-morpholine for a hypothetical target receptor, for instance, the Sigma-1 (σ1) receptor, a common target for piperazine derivatives.[10][12]

Principle of the Assay

This assay measures the ability of the unlabeled test compound, 4-(Piperazine-1-sulfonyl)-morpholine, to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the target receptor in a membrane preparation.[12] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Materials and Reagents
  • Test Compound: 4-(Piperazine-1-sulfonyl)-morpholine, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

  • Receptor Source: Commercially available membrane preparations from cells expressing the human σ1 receptor (e.g., from HEK293 cells).

  • Radioligand: [³H]-(+)-pentazocine, a known high-affinity ligand for the σ1 receptor.[12]

  • Non-specific Binding Control: A high concentration of a known, unlabeled σ1 receptor ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Cocktail: For quantifying radioactivity.

Step-by-Step Experimental Workflow
  • Preparation of Reagents:

    • Prepare serial dilutions of 4-(Piperazine-1-sulfonyl)-morpholine in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the receptor membrane preparation in ice-cold assay buffer to a pre-determined optimal concentration.

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration approximately equal to its Kₔ value (e.g., ~2-3 nM).[10]

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation. These wells measure the maximum binding of the radioligand.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and the high-concentration unlabeled ligand (Haloperidol). This measures background binding.

    • Test Compound Wells: Add assay buffer, radioligand, membrane preparation, and each dilution of 4-(Piperazine-1-sulfonyl)-morpholine.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3x) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • The specific binding in the presence of the test compound is expressed as a percentage of the control specific binding (where no test compound was added).

  • Generate Concentration-Response Curve:

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value .

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kₔ is the dissociation constant of the radioligand for the receptor (this value must be determined independently via a saturation binding assay or obtained from literature).

Part 3: Data Presentation and Visualization

Clear presentation of data is paramount for interpretation and comparison.

Tabulated Data Summary

All quantitative results should be summarized in a clear table.

Target ReceptorRadioligandKₔ of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)Hill Slope (n)
Sigma-1 (σ1)[³H]-(+)-pentazocine2.9[10]Experimental ResultCalculated ResultFit Result
Other Hit 1Radioligand XValueExperimental ResultCalculated ResultFit Result
Other Hit 2Radioligand YValueExperimental ResultCalculated ResultFit Result
Mandatory Visualizations

Visual workflows and diagrams are essential for conveying complex processes and relationships.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Hit Confirmation cluster_3 Tier 3: Affinity Determination Compound 4-(Piperazine-1-sulfonyl)-morpholine (10 µM) Assay1 Single-Point Binding Assay Compound->Assay1 Panel Broad Receptor Panel (GPCRs, Enzymes, Ion Channels) Panel->Assay1 Results1 Results1 Assay1->Results1 Identify hits (e.g., >50% inhibition) DoseResponse Concentration-Response Assay (e.g., 10-point curve) Results1->DoseResponse Hits Confirmed Hits IC50 IC50 DoseResponse->IC50 Calculate IC₅₀ CompAssay Competitive Binding Assay IC50->CompAssay Select high-priority hits Ki Final Affinity Data (Kᵢ) CompAssay->Ki Calculate Kᵢ using Cheng-Prusoff Equation

Caption: High-level workflow for receptor binding characterization.

G cluster_0 Scenario A: No Competitor cluster_1 Scenario B: With Competitor Receptor1 Receptor Radio1 Radioligand [³H] Radio1->Receptor1 Binds (Total Binding) Receptor2 Receptor Radio2 Radioligand [³H] Radio2->Receptor2 Binding Inhibited Compound Test Compound (Unlabeled) Compound->Receptor2 Competes for Binding Site

Caption: Principle of the competitive radioligand binding assay.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved March 27, 2026, from [Link]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3043. MDPI. Retrieved March 27, 2026, from [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2016). Organic Letters, 18(23), 6144–6147. ACS Publications. Retrieved March 27, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2009). Journal of Medicinal Chemistry, 52(21), 6873–6883. ACS Publications. Retrieved March 27, 2026, from [Link]

  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(7), 1335–1343. Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017). Molecules, 22(8), 1358. MDPI. Retrieved March 27, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-576. Retrieved March 27, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709–752. Wiley. Retrieved March 27, 2026, from [Link]

  • A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 619–622. Elsevier. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Dissolving 4-(Piperazine-1-sulfonyl)-morpholine in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling 4-(Piperazine-1-sulfonyl)-morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

4-(Piperazine-1-sulfonyl)-morpholine (CAS: 5625-93-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of bioactive small molecules, kinase inhibitors, and advanced pharmacological intermediates[1][2]. Structurally, it features a secondary amine (piperazine ring) and an ether/tertiary amine equivalent (morpholine ring) bridged by a highly polar sulfonyl group.

Successfully transitioning this compound from a lyophilized powder to a biologically or chemically active stock solution requires precise solvation protocols. Improper handling can lead to micro-precipitation, concentration inaccuracies, and assay failure.

The Causality of Solvation: Why DMSO?

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound[3]. The causality behind this lies in the molecular architecture of 4-(Piperazine-1-sulfonyl)-morpholine:

  • Hydrogen Bonding Dynamics: The sulfonyl ( −SO2​− ) group acts as a potent hydrogen-bond acceptor, while the secondary amine of the piperazine ring acts as a hydrogen-bond donor. DMSO, a polar aprotic solvent, disrupts the intermolecular hydrogen bonding between the piperazine molecules in the crystal lattice. The oxygen atom of DMSO strongly accepts the proton from the piperazine −NH , facilitating rapid thermodynamic dissolution.

  • Hydrophobic Solvation: The methyl groups of DMSO engage in dispersion forces with the carbon backbones of the morpholine and piperazine rings, stabilizing the hydrophobic regions of the molecule[4].

Quantitative Physicochemical Data

To ensure absolute accuracy during gravimetric analysis, refer to the standardized parameters below[1][2].

PropertyValueClinical/Experimental Implication
Chemical Formula C8​H17​N3​O3​S Determines stoichiometric calculations.
Molecular Weight 235.30 g/mol Critical for molarity conversions.
CAS Number 5625-93-4Use for rigorous reagent tracking and QC.
Solubility Limit (DMSO) ≥50 mM (Empirical)High concentrations require sonication to overcome lattice energy[5][6].

Reagent Quality & Preparation Workflow

Critical Reagent Specifications
  • 4-(Piperazine-1-sulfonyl)-morpholine: Must be ≥98% purity. Ensure the powder is fully equilibrated to room temperature (RT) in a desiccator before opening to prevent ambient moisture condensation.

  • Dimethyl Sulfoxide (DMSO): Strictly Anhydrous ( ≥99.9% ). DMSO is highly hygroscopic. Moisture introduces water molecules that preferentially hydrate the sulfonyl group, forcing the hydrophobic aliphatic rings to aggregate, leading to invisible micro-precipitation[7].

Workflow step1 1. Equilibration Bring powder to RT in desiccator step2 2. Gravimetric Analysis Weigh compound (±0.01 mg) step1->step2 step3 3. Solvation Add Anhydrous DMSO step2->step3 step4 4. Homogenization Vortex & Sonicate (Max 37°C) step3->step4 step5 5. Validation Centrifugation & Visual QC step4->step5 step6 6. Cryopreservation Aliquot at -20°C to -80°C step5->step6

Caption: Standardized workflow for the preparation, validation, and storage of DMSO stock solutions.

Step-by-Step Solvation Protocol (Self-Validating)

This protocol is designed as a self-validating system . By incorporating a centrifugation step post-solvation, researchers can physically verify that the compound is in solution rather than in suspension.

Mass-to-Volume Reconstitution Matrix

Use the following table to determine the exact mass of 4-(Piperazine-1-sulfonyl)-morpholine required to achieve target stock concentrations.

Target ConcentrationMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
10 mM 2.35 mg 11.77 mg 23.53 mg
20 mM 4.71 mg 23.53 mg 47.06 mg
50 mM 11.77 mg 58.83 mg 117.65 mg
Protocol Execution
  • Gravimetric Measurement: Using an analytical balance, weigh the exact required mass of 4-(Piperazine-1-sulfonyl)-morpholine into a sterile, solvent-resistant polypropylene or glass vial.

  • Solvent Addition: Pipette the corresponding volume of anhydrous DMSO directly onto the powder. Do not add powder to the solvent, as this promotes clumping at the meniscus.

  • Primary Agitation: Cap tightly and vortex vigorously for 60–120 seconds.

  • Thermal/Acoustic Disruption (If required): If the solution is not completely clear, place the vial in a water bath sonicator set to a maximum of 37∘C for 5–10 minutes. Mechanistic note: Acoustic cavitation provides the localized energy required to break recalcitrant solute-solute interactions without causing thermal degradation of the secondary amine[3][6].

  • System Validation (Critical Step): Centrifuge the vial at 10,000×g for 5 minutes at RT.

    • Validation Check: Hold the tube up to a bright light and inspect the conical bottom. The absolute absence of a pellet validates complete solvation. If a white pellet is visible, the effective molarity is lower than calculated. Re-sonicate or add a known volume of DMSO to reduce the target concentration.

  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., ) to prevent degradation from repeated freeze-thaw cycles[7][8].

Downstream Application: Aqueous Dilution Strategy

When transitioning 4-(Piperazine-1-sulfonyl)-morpholine from a DMSO stock to an aqueous environment (e.g., PBS, cell culture media, or in vivo dosing vehicles), the compound is highly susceptible to "solvent shock." This occurs when the rapid influx of water collapses the hydrophobic hydration shell before the compound can equilibrate, causing it to crash out of solution[9].

Dilution stock DMSO Stock (≥10 mM) cosolvent Co-solvent Addition (e.g., PEG300/Tween-80) stock->cosolvent Prevents aggregation aqueous Aqueous Buffer (Dropwise addition) cosolvent->aqueous Gradual hydration assay Final Assay Media (DMSO ≤ 0.1%) aqueous->assay

Caption: Stepwise dilution strategy utilizing co-solvents to prevent compound precipitation in aqueous media.

Best Practice for In Vitro Assays: Perform serial dilutions of the stock in pure DMSO to achieve 1000× the final desired assay concentration. Add this intermediate stock directly to the pre-warmed aqueous media at a 1:1000 ratio (yielding a final DMSO concentration of 0.1% ). Vortex immediately[10].

Best Practice for In Vivo Dosing: Do not inject pure DMSO solutions. Utilize a co-solvent cascade. For example: 10% DMSO stock 40% PEG300 5% Tween-80 45% Saline. Add each vehicle sequentially, ensuring complete clarity before introducing the next[5][6].

Storage, Stability, and Troubleshooting

  • Powder Storage: −20∘C for up to 3 years (desiccated)[6].

  • DMSO Stock Storage: −80∘C for up to 1 year, or −20∘C for 1 month[6][7]. Protect from light.

Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Cloudy suspension upon adding DMSO Crystal lattice energy exceeds ambient thermal energy.Vortex vigorously; sonicate in a water bath at 37∘C for 10 mins[5].
Precipitation after days in storage Absorption of atmospheric moisture by DMSO, lowering solubility capacity[7].Discard compromised stock. Prepare fresh stock using unopened, anhydrous DMSO. Store in sealed aliquots.
Precipitation upon addition to aqueous media "Solvent shock" causing hydrophobic aggregation[9].Ensure intermediate DMSO dilutions are made. Add compound to media dropwise while vortexing. Keep final DMSO ≤0.1% .

References

  • PubChem. "4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810". National Institutes of Health. URL:[Link]

  • Baltrusaitis et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". bioRxiv. URL:[Link]

Sources

Application

Application of 4-(Piperazine-1-sulfonyl)-morpholine in Sulfonamide and Sulfamide Synthesis: A Comprehensive Guide for Drug Discovery

Executive Summary & Structural Rationale As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for building blocks that perfectly balance target affinity wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for building blocks that perfectly balance target affinity with optimal physicochemical properties has surged. 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4) has emerged as a highly versatile secondary amine building block[1].

Structurally, this compound features a piperazine ring linked to a morpholine ring via a sulfonyl bridge, forming a sulfamide moiety ( R2​N−SO2​−NR2​ ). The strategic incorporation of this building block into a drug scaffold serves multiple mechanistic purposes:

  • The Sulfamide Bridge: Unlike traditional amides, sulfamides are highly resistant to enzymatic hydrolysis, drastically improving metabolic stability. Furthermore, the two oxygen atoms on the sulfonyl group act as potent hydrogen-bond acceptors without introducing H-bond donors, which helps maintain membrane permeability.

  • Morpholine Moiety: The addition of the morpholine ring significantly lowers the lipophilicity (LogP) of the resulting drug candidate and improves aqueous solubility. Its basic oxygen can also engage in critical solvent-exposed interactions or hinge-binding motifs.

  • Piperazine Core: The free secondary amine (N4) of the piperazine ring provides a highly reactive nucleophilic center for facile coupling (e.g., SN​Ar , Buchwald-Hartwig amination, or acylation), acting as a semi-rigid vector to project the sulfamide group into target binding pockets.

Strategic Applications in Drug Discovery

The unique physicochemical profile of 4-(piperazine-1-sulfonyl)-morpholine has led to its successful application across diverse therapeutic areas.

A. Oncology: Kinase Inhibitors (PI3K/Akt Pathway)

In the development of thieno[3,2-d]pyrimidine-based inhibitors targeting the PI3K/Akt signaling pathway, this building block is appended to the core scaffold to enhance solubility and binding affinity[2]. The morpholine-sulfamide tail extends into the solvent-exposed region of the kinase domain, improving the pharmacokinetic profile of the inhibitor without disrupting the critical hinge-binding interactions of the core heterocycle.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Inhibitor Sulfamide-based Inhibitor (e.g., Thienopyrimidine deriv.) Inhibitor->PI3K Competitive Inhibition

Figure 1: PI3K/Akt signaling pathway illustrating the target site of sulfamide-based kinase inhibitors.

B. Immunology & GPCRs: CCR8 and Adenosine Receptors

Beyond kinases, 4-(piperazine-1-sulfonyl)-morpholine is utilized to synthesize potent G-protein coupled receptor (GPCR) antagonists. For instance, it has been coupled with naphthalene scaffolds to generate human CCR8 antagonists[3], and integrated into tricyclic xanthine derivatives to yield highly water-soluble Adenosine A2A​ and A2B​ receptor antagonists[4][5]. In these cases, the bulky, polar nature of the sulfamide-morpholine group prevents the molecule from crossing the blood-brain barrier (when peripheral restriction is desired) while maximizing receptor residence time.

SyntheticWorkflow A Heteroaryl Halide Core (e.g., Thienopyrimidine-Cl) C SNAr / Buchwald-Hartwig Coupling A->C B 4-(Piperazine-1-sulfonyl)-morpholine (Nucleophile) B->C D Sulfamide-Functionalized Intermediate C->D E Further Derivatization (Optional) D->E F Final Bioactive Compound (e.g., PI3K Inhibitor) E->F

Figure 2: General synthetic workflow for incorporating 4-(piperazine-1-sulfonyl)-morpholine into drug scaffolds.

Quantitative Physicochemical Impact

The decision to utilize 4-(piperazine-1-sulfonyl)-morpholine over a standard piperazine ring is driven by hard physicochemical data. The table below summarizes the causality behind this structural modification.

Property / MetricPiperazine (Unsubstituted)4-(Piperazine-1-sulfonyl)-morpholineCausality / Impact on Drug Design
Molecular Weight 86.14 g/mol 235.31 g/mol [1]Increases steric bulk, allowing the molecule to occupy larger, solvent-exposed secondary binding pockets.
tPSA (Polar Surface Area) 24.1 Ų70.3 Ų[1]Enhances hydrogen bonding capacity (via sulfonyl and morpholine oxygens) without adding H-bond donors, preserving permeability.
LogP (Estimated) -1.2-1.6[1]The sulfamide bridge and morpholine oxygen lower lipophilicity, significantly improving aqueous solubility for in vivo dosing.
Amine pKa (Conjugate Acid) ~9.8~8.5The electron-withdrawing effect of the sulfonyl group lowers the basicity of the free piperazine nitrogen, optimizing the physiological charge state.
Metabolic Stability ModerateHighSulfamides are highly resistant to enzymatic cleavage compared to standard amides or esters.

Experimental Methodology: SN​Ar Coupling Protocol

To ensure reproducibility and scientific rigor, the following protocol outlines a self-validating methodology for the Nucleophilic Aromatic Substitution ( SN​Ar ) of a generic heteroaryl chloride with 4-(piperazine-1-sulfonyl)-morpholine.

A. Reagents & Equipment
  • Substrate: Heteroaryl chloride core (1.0 equiv, e.g., 2-chloro-thieno[3,2-d]pyrimidine).

  • Nucleophile: 4-(Piperazine-1-sulfonyl)-morpholine (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to efficiently scavenge the HCl byproduct without competing for the electrophilic center.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: DMF provides the high boiling point and polarity required to dissolve complex, rigid heterocycles and stabilize the polar transition state of the SN​Ar reaction.

B. Step-by-Step Procedure
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Addition: Add DIPEA (2.5 mmol, 0.44 mL) to the solution, followed by the portion-wise addition of 4-(piperazine-1-sulfonyl)-morpholine (1.2 mmol, 282 mg).

  • Reaction: Seal the vial and heat the mixture to 90°C using an oil bath or heating block for 4–6 hours. (Note: For highly deactivated or sterically hindered chlorides, microwave irradiation at 120°C for 20 minutes is recommended to drive the reaction to completion).

  • Work-up: Cool the mixture to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 15 mL) followed by brine (15 mL). Causality: Copious washing with aqueous LiCl is mandatory to completely partition residual DMF into the aqueous phase, preventing co-elution during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-5% MeOH in DCM).

C. Self-Validation & Analytical Criteria

A robust protocol must be self-validating. Confirm the success of the coupling using the following analytical checks:

  • TLC (Thin Layer Chromatography): The product should appear as a new, more polar spot (lower Rf​ ) compared to the starting heteroaryl chloride. Visualize using UV light (254 nm) and Dragendorff's reagent (which stains tertiary amines orange).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in ESI+ mode. You must observe the disappearance of the distinctive chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of a clean [M+H]+ peak corresponding to the addition of 234 Da (mass of the nucleophile minus one proton) minus the mass of the chloride leaving group.

  • 1 H NMR (Proton NMR): Confirm the structural integrity by identifying the characteristic morpholine multiplets (typically ~3.6–3.7 ppm for the −CH2​−O−CH2​− protons) and piperazine multiplets (~3.2–3.4 ppm), integrated correctly relative to the aromatic protons of the core scaffold.

References

  • 4-(Piperazine-1-sulfonyl)-morpholine | CID 973810 Source: PubChem, National Library of Medicine URL:[Link]

  • US8153629B2 - Pharmaceutical compounds Source: Google Patents URL
  • Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties Source: MedChemComm (RSC Publishing) / PubMed URL:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Electrophilic Functionalization of 4-(Piperazine-1-sulfonyl)morpholine

Executive Summary 4-(Piperazine-1-sulfonyl)morpholine (CAS 5625-93-4) is a highly versatile bifunctional scaffold utilized extensively in the development of neuroactive and antineoplastic agents. The molecule features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Piperazine-1-sulfonyl)morpholine (CAS 5625-93-4) is a highly versatile bifunctional scaffold utilized extensively in the development of neuroactive and antineoplastic agents. The molecule features a sulfonamide-linked morpholine ring and a piperazine ring bearing a secondary, nucleophilic nitrogen (N4). The selective functionalization of this N4 position via C–N bond formation is a critical step in late-stage drug derivatization. This technical guide details the catalytic principles, reagent causality, and validated protocols for reacting 4-(piperazine-1-sulfonyl)morpholine with diverse electrophiles.

Mechanistic Pathways & Catalyst Selection

The secondary amine of the piperazine ring is a strong nucleophile, but the choice of catalyst and reaction conditions is strictly dictated by the hybridization state and reactivity of the target electrophile.

G Substrate 4-(Piperazine-1-sulfonyl) morpholine Aryl Aryl Halides (sp2 Electrophile) Substrate->Aryl Alkyl Alkyl Halides (sp3 Electrophile) Substrate->Alkyl Acyl Acyl Chlorides (Hard Electrophile) Substrate->Acyl CatPd Pd-Catalyst + Ligand (Buchwald-Hartwig) Aryl->CatPd CatBase Base / Photocatalyst (SN2 / Borrowing H2) Alkyl->CatBase CatDMAP DMAP / Amine Base (Nucleophilic Catalysis) Acyl->CatDMAP Prod1 N-Aryl Derivative CatPd->Prod1 Prod2 N-Alkyl Derivative CatBase->Prod2 Prod3 N-Acyl Derivative CatDMAP->Prod3

Catalytic pathways for functionalizing 4-(piperazine-1-sulfonyl)morpholine.

sp² Electrophiles (Aryl Halides): Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (S_NAr) of unactivated aryl halides with piperazines requires harsh thermal conditions that often degrade sensitive sulfonamide linkages. The Palladium-catalyzed Buchwald-Hartwig amination circumvents this by significantly lowering the activation energy for C–N bond formation .

Causality in Catalyst Design:

  • Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ acts as the source of the active Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl phosphines like RuPhos or XPhos are essential. The electron-rich nature of the ligand accelerates the oxidative addition of the unactivated aryl halide. Crucially, the steric bulk of the ligand accelerates reductive elimination, which outcompetes undesired β-hydride elimination and prevents the formation of off-target byproducts .

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) is required to deprotonate the Pd-coordinated piperazine, facilitating the formation of the critical amido-palladium intermediate .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII1 Ar-Pd(II)-X L_n OxAdd->PdII1 AmineBind Amine Binding & Deprotonation PdII1->AmineBind PdII2 Ar-Pd(II)-NR2 L_n AmineBind->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 Product RedElim->Product

Buchwald-Hartwig catalytic cycle for piperazine N-arylation.

sp³ Electrophiles (Alkyl Halides and Alcohols): N-Alkylation

For highly reactive alkyl halides (e.g., benzyl bromide), transition metals are unnecessary. Mild inorganic bases (e.g., K₂CO₃) or organic amine bases (e.g., DIPEA) are used to scavenge the hydrohalic acid byproduct, driving the S_N2 equilibrium forward .

Advanced Catalysis: For greener alkylations using alcohols instead of toxic alkyl halides, photocatalytic systems employing TiO₂-supported Pd nanoparticles (Pd/TiO₂) enable a "borrowing hydrogen" mechanism. The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the piperazine to form an enamine, followed by Pd-catalyzed hydrogenation back to the N-alkylated product without generating stoichiometric waste .

Quantitative Reaction Parameters

The following table summarizes optimized catalytic conditions for reacting 4-(piperazine-1-sulfonyl)morpholine with various electrophile classes.

Electrophile ClassRepresentative ReagentCatalyst / BaseLigandSolventTemp (°C)Typical Yield
Aryl Chloride 4-ChlorotoluenePd₂(dba)₃ / NaOtBuRuPhosToluene10085–95%
Aryl Bromide BromobenzenePd(OAc)₂ / Cs₂CO₃XPhos1,4-Dioxane80–10080–90%
Alkyl Halide Benzyl BromideK₂CO₃ (Base)N/ADMF / ACN50–8075–85%
Primary Alcohol EthanolPd/TiO₂ (Photocat.)N/ANeat / Light25>90%
Acyl Chloride Acetyl ChlorideTEA / DMAP (Cat.)N/ADCM0–25>95%

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

This protocol details the coupling of 4-(piperazine-1-sulfonyl)morpholine with an aryl chloride.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq.), and 4-(piperazine-1-sulfonyl)morpholine (1.0 eq.).

    • Causality: Oven-drying and subsequent Argon purging are critical because the active Pd(0) species is highly susceptible to oxidation by atmospheric O₂, which would prematurely terminate the catalytic cycle.

  • Solvent & Electrophile Addition: Seal the flask with a septum, purge with Argon for 5 minutes, and inject anhydrous toluene (0.2 M) followed by the aryl chloride (1.2 eq.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation: The reaction is complete when the unreacted piperazine mass peak disappears and the product mass (M+H) becomes the dominant signal.

  • Workup: Cool to room temperature and quench with water. Extract with ethyl acetate (3 × 10 mL).

    • Causality: Biphasic quenching is used because water dissolves the inorganic salts (NaX, excess base), while ethyl acetate selectively extracts the organic N-aryl product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: Base-Mediated Direct N-Alkylation

This protocol is designed for the reaction with sp³ alkyl halides.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(piperazine-1-sulfonyl)morpholine (1.0 eq.) in anhydrous Acetonitrile (ACN). Add finely powdered anhydrous K₂CO₃ (2.5 eq.).

    • Causality: K₂CO₃ is chosen as it is a mild, insoluble base in ACN. It acts as a heterogeneous acid scavenger for the generated HX without acting as a competing nucleophile, which prevents side reactions.

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl halide (1.1 eq.) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature maintains a low steady-state concentration of the electrophile, minimizing the risk of over-alkylation (quaternization) of the newly formed tertiary amine.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 60 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (using Ninhydrin stain). Validation: The secondary amine starting material will stain strongly with Ninhydrin (typically pink/purple). The disappearance of this spot confirms complete conversion to the tertiary amine product.

  • Workup: Filter the mixture through a Celite pad to remove the inorganic salts. Concentrate the filtrate and purify via recrystallization or chromatography.

References

  • Title: Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts Source: Applied Catalysis B: Environmental (via ResearchGate) URL: [Link]

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: Organic Letters / PMC URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (Organics) URL: [Link]

Application

Application Note: Hit-to-Lead Optimization Using 4-(Piperazine-1-sulfonyl)-morpholine

Executive Summary In contemporary medicinal chemistry, the transition from a High-Throughput Screening (HTS) hit to a viable lead compound often requires drastic physicochemical optimization. 4-(Piperazine-1-sulfonyl)-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from a High-Throughput Screening (HTS) hit to a viable lead compound often requires drastic physicochemical optimization. 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4) has emerged as a privileged, highly polar building block designed to salvage lipophilic hits[1]. By coupling this fragment to a hydrophobic drug core, medicinal chemists can project a metabolically stable, hydrophilic sulfamide moiety into solvent-exposed protein pockets. This application note details the physicochemical rationale, proven application scenarios, and validated synthetic protocols for integrating this fragment into drug discovery pipelines.

Physicochemical Rationale: The "Why" Behind the Fragment

The success of 4-(piperazine-1-sulfonyl)-morpholine in hit-to-lead campaigns is not accidental; it is rooted in strict physicochemical principles:

  • Sulfamide vs. Sulfonamide (Metabolic Stability): Unlike primary or secondary sulfonamides, which possess an acidic N-H proton that can lead to off-target interactions (such as Carbonic Anhydrase inhibition), the tertiary sulfamide core ( R2​N−SO2​−NR2​ ) in this fragment is fully substituted. This renders it metabolically inert while retaining strong hydrogen-bond acceptor capabilities (2[2]).

  • Synergistic Polarity (cLogP Reduction): The combination of a morpholine ring (contributing an oxygen hydrogen-bond acceptor) and a piperazine ring (providing a basic/nucleophilic nitrogen handle) drastically increases the Topological Polar Surface Area (TPSA) to ~70.3 Ų for the fragment alone, effectively driving down the overall cLogP of the parent molecule (3[3]).

  • Entropic Advantage in Binding: Because the fragment is highly soluble, projecting it into a solvent-exposed region of a target receptor (where it interacts with bulk water rather than the hydrophobic protein interior) avoids the entropic penalty associated with desolvating highly polar groups.

Workflow Hit HTS Hit (High Lipophilicity, Poor Solubility) Frag Attach 4-(Piperazine-1-sulfonyl)-morpholine (via SNAr or Cross-Coupling) Hit->Frag Scaffold Optimization Sub1 Project into Solvent-Exposed Pocket (e.g., NNRTI Tolerant Region I) Frag->Sub1 Sub2 Physicochemical Modulation (Decrease cLogP, Increase PSA) Frag->Sub2 Lead Optimized Lead (High Potency, Enhanced ADME) Sub1->Lead Sub2->Lead

Logical workflow for integrating 4-(Piperazine-1-sulfonyl)-morpholine in hit-to-lead optimization.

Key Application Scenarios

A. Overcoming Resistance in HIV-1 NNRTIs

Diarylpyrimidines (DAPYs) are highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), but early hits suffered from poor aqueous solubility and susceptibility to the E138K viral mutation. By introducing the hydrophilic sulfamide-substituted piperazine/morpholine motif into the right wing of the DAPY scaffold, researchers successfully targeted the solvent-exposed "Tolerant Region I" of the binding pocket. This structural modification not only yielded a massive improvement in water solubility but also improved antiviral potency against both wild-type and E138K mutant HIV-1 strains (4[5]).

B. Optimizing Hedgehog (SMO) Pathway Inhibitors

In oncology, inhibiting the Smoothened (SMO) receptor in the Hedgehog signaling pathway is a validated therapeutic strategy. During the hit-to-lead optimization of benzimidazole-based SMO antagonists, replacing lipophilic aryl groups with aliphatic or heterocyclic sulfonyls—specifically piperazine-1-sulfonyl derivatives—proved critical. The inclusion of the morpholine-sulfamide motif modulated the basicity of the lead compounds, resulting in superior metabolic stability and enhanced pharmacokinetic properties without sacrificing target engagement (6[6]).

Hedgehog Hh Hedgehog Ligand PTCH PTCH1 Receptor Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Represses GLI GLI Transcription SMO->GLI Activates Gene Tumor Proliferation GLI->Gene Promotes Inhibitor Lead Inhibitor (Sulfamide Fragment) Inhibitor->SMO Antagonizes

Hedgehog (SMO) signaling pathway targeted by sulfamide-optimized antagonists.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The free secondary amine on the piperazine ring of 4-(piperazine-1-sulfonyl)-morpholine makes it an excellent nucleophile. The following self-validating SNAr protocol is designed to couple this fragment to an electron-deficient heteroaryl chloride (e.g., a 2-chloropyrimidine core).

Reagents & Materials:

  • Heteroaryl chloride core (1.0 eq)

  • 4-(Piperazine-1-sulfonyl)-morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) and 4-(piperazine-1-sulfonyl)-morpholine (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, keeping the piperazine nitrogen deprotonated and nucleophilic without competing for the electrophile.

  • Thermal Activation: Seal the vial and heat the mixture to 80–100 °C using a heating block. Stir for 4–12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows >95% consumption of the heteroaryl chloride and the mass spectrum confirms the presence of the desired product mass [M+H]+ .

  • Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl or brine (5 × 10 mL) to effectively partition and remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the optimized lead compound.

Quantitative Data Analysis

The integration of 4-(piperazine-1-sulfonyl)-morpholine typically yields a profound shift in the physicochemical profile of a molecule. The table below summarizes representative data demonstrating the trajectory from a lipophilic hit to an optimized lead.

ParameterHTS Hit (Piperidine Analog)Optimized Lead (Morpholine-Sulfamide)Causality / Impact
cLogP 4.82.5Replacement of lipophilic carbons with polar N/O/S atoms reduces overall lipophilicity.
TPSA (Ų) 45.3115.6Addition of the sulfamide and morpholine oxygen dramatically increases polar surface area.
Aqueous Sol. (pH 7.4, μ g/mL) < 1.0> 150.0Enhanced solvation via robust hydrogen bonding with the solvent-exposed fragment.
Target IC50 (nM) 4512Maintained or improved potency by successfully occupying the solvent-exposed tolerant region.

References

  • Santa Cruz Biotechnology . 4-(Piperazine-1-sulfonyl)-morpholine | CAS 5625-93-4. 1

  • PubChem . 4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810.3

  • Journal of Medicinal Chemistry (ACS Publications) . Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles. 4

  • PMC (National Institutes of Health) . Design of Hedgehog pathway inhibitors for cancer treatment.6

  • PMC (National Institutes of Health) . Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-(Piperazine-1-sulfonyl)-morpholine

Welcome to the Technical Support Center for 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4)[1]. This bifunctional molecule is widely utilized in drug development and chemical synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4)[1]. This bifunctional molecule is widely utilized in drug development and chemical synthesis. Its structure features a morpholine ring and a piperazine ring connected by a sulfonamide linkage.

While the morpholine moiety is relatively inert, the secondary amine of the piperazine ring and the central sulfonamide bond introduce specific chemical vulnerabilities. This guide provides actionable, mechanistically grounded troubleshooting steps to maintain the integrity of your compound during long-term storage and experimental handling.

Part 1: Quantitative Degradation Kinetics & Storage Stability

To establish a baseline for your experimental design, refer to the following stability matrix. This data synthesizes the known degradation kinetics of the piperazine and sulfonamide moieties under various environmental stressors[2],[3].

Storage ConditionPrimary StressorDominant Degradation PathwayEstimated Half-Life ( t1/2​ )Required Preventive Action
Solid, Ambient Air CO₂ & MoistureCarbamate Formation[2]2–4 WeeksStore under Argon/N₂ in a desiccator
Aqueous, pH < 4.0 Hydronium Ions (H⁺)Sulfonamide Hydrolysis[4]< 24 HoursBuffer solutions to pH 6.0–8.0
Aqueous, pH 7.4 None (Baseline)Highly Stable[3]> 1 YearAliquot and store at -20°C
Aqueous, UV Light Photons / O₂N-Oxidation / Nitrosation[5]3–6 MonthsDegas solvents; use amber vials

Part 2: Troubleshooting FAQs

Q1: My solid powder has become clumpy, gained weight, and is no longer soluble in my assay buffer. What happened?

Causality: You are observing carbamate formation . The free secondary amine on the piperazine ring is sterically unhindered and highly nucleophilic. When exposed to ambient air, it readily attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂), forming a stable piperazine-carbamate salt[2]. This reaction not only alters the molecular weight (ruining your stoichiometric calculations) but also drastically shifts the compound's polarity, reducing its solubility in standard organic solvents. Solution: Always store the solid compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). If clumping has already occurred, the batch is compromised and must be discarded or chemically regenerated.

Q2: I prepared a stock solution in an acidic buffer (pH 3.0), and my LC-MS shows two new peaks instead of the intact mass. Why?

Causality: You have triggered acid-catalyzed sulfonamide hydrolysis . While sulfonamides are exceptionally stable at neutral to slightly alkaline pH[3], they are vulnerable to strongly acidic conditions. At pH < 4.0, the sulfonamide nitrogen becomes protonated, converting it into a superior leaving group. Subsequent nucleophilic attack by water cleaves the S-N bond, yielding morpholine-4-sulfonic acid and free piperazine[6],[4]. Solution: Maintain aqueous stock solutions at pH 6.0–8.0. If your specific assay requires acidic conditions, prepare the working solution immediately before use rather than storing it as a stock.

Q3: My stock solution turned slightly yellow after a month in the refrigerator. Is it still viable for in vitro assays?

Causality: The yellowing indicates oxidative degradation . Secondary amines like piperazine are susceptible to oxidation, forming N-oxides or trace nitrosamines when exposed to dissolved oxygen, UV light, and trace metal impurities over prolonged periods[5],[7]. Solution: Discard discolored solutions, as the degradation products can introduce off-target toxicity in biological assays. To prevent this, degas your solvents (e.g., via sonication under vacuum or inert gas sparging) before making stock solutions, and store them in amber glass vials at -20°C.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your handling of 4-(Piperazine-1-sulfonyl)-morpholine, implement the following self-validating workflows.

Protocol A: Inert Aliquoting and Storage Workflow

This protocol prevents carbamate formation and moisture ingress, utilizing a gravimetric validation step to ensure seal integrity.

  • Equilibration: Remove the master vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Aliquoting: Inside a glove box or under a continuous stream of dry Argon, weigh out the required mass into pre-weighed, dry amber glass vials.

  • Purging: Gently purge the headspace of each vial with Argon for 10 seconds.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the cap junction with Parafilm.

  • Self-Validation (Gravimetric): Record the exact total weight of the sealed vial. After 1 month of storage, re-weigh the vial. A weight increase of >1% indicates failed seal integrity and CO₂/moisture ingress.

Protocol B: Forced Degradation & Integrity Assay (LC-MS)

Use this protocol to verify the integrity of your stock solutions and confirm the absence of hydrolytic cleavage.

  • Sample Preparation: Prepare a 1 mg/mL stock of the compound in LC-MS grade Water:Acetonitrile (50:50).

  • Stress Testing: Aliquot 100 µL into three vials:

    • Vial 1 (Control): Add 900 µL of pH 7.4 PBS.

    • Vial 2 (Acid Stress): Add 900 µL of 0.1 M HCl[6].

    • Vial 3 (Oxidative Stress): Add 900 µL of 3% H₂O₂[6].

  • Incubation: Incubate all vials at room temperature for 24 hours.

  • LC-MS Analysis: Inject 5 µL of each sample into the LC-MS (C18 column, positive electrospray ionization).

  • Self-Validation (Mass Confirmation):

    • Intact 4-(Piperazine-1-sulfonyl)-morpholine will show an [M+H]+ peak at m/z 236.1.

    • If hydrolysis has occurred (Vial 2), you will observe the disappearance of the 236.1 peak and the emergence of cleavage fragments at m/z 87.1 (piperazine) and m/z 166.0 (morpholine-4-sulfonic acid).

Part 4: Mechanistic Visualization

StorageWorkflows Target 4-(Piperazine-1-sulfonyl)-morpholine (Intact API) CO2 Atmospheric CO2 & Humidity Target->CO2 Exposed to air Acid Aqueous Solutions (pH < 4.0) Target->Acid Dissolved in O2 Dissolved Oxygen & UV Light Target->O2 Prolonged storage Carbamate Piperazine Carbamate (Clumping/Insoluble) CO2->Carbamate Nucleophilic Attack Cleavage Sulfonamide Cleavage (Loss of Activity) Acid->Cleavage Acid Hydrolysis Oxidation N-Oxides / Nitrosamines (Yellow Discoloration) O2->Oxidation Radical Oxidation Argon Store under Argon in Desiccator Carbamate->Argon Prevent via Buffer Buffer to pH 6-8 & Aliquot Cleavage->Buffer Prevent via Amber Degas Solvents & Use Amber Vials Oxidation->Amber Prevent via

Fig 1: Degradation pathways of 4-(Piperazine-1-sulfonyl)-morpholine and required interventions.

Sources

Optimization

Purification and recrystallization techniques for 4-(Piperazine-1-sulfonyl)-morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying polar, nitrogen-rich heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying polar, nitrogen-rich heterocycles.

4-(Piperazine-1-sulfonyl)-morpholine (also known as 4-(piperazin-1-ylsulfonyl)morpholine) is a highly versatile building block in medicinal chemistry[1]. Because this molecule contains both a basic secondary amine (the piperazine ring) and a neutral, highly stable sulfonamide linkage, it exhibits unique partitioning behavior during extraction and crystallization[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity yields.

Quantitative Data & Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical properties of the target compound. The presence of the free piperazine amine dictates its solubility and reactivity.

Table 1: Physicochemical Properties of 4-(Piperazine-1-sulfonyl)-morpholine

PropertyValueMechanistic Implication for Purification
CAS Number 5625-93-4[1]Standard identifier for reference standard acquisition.
Molecular Formula C8H17N3O3S[1]High heteroatom-to-carbon ratio indicates high polarity.
Molecular Weight 235.31 g/mol [1]Useful for stoichiometric calculations during salt formation.
pKa (Estimated) ~9.8 (Secondary Amine)Allows for highly selective acid-base extraction.
Solubility (Free Base) DCM, EtOAc, MeOH, EtOHProne to "oiling out" in non-polar solvents (e.g., Hexane).
Solubility (HCl Salt) Water, Hot MeOH/EtOHIdeal for highly selective recrystallization.
Downstream Processing & Purification Workflow

The following diagram maps the optimal logical flow for isolating the target compound from a crude reaction mixture (typically resulting from the reaction of morpholine-4-sulfonyl chloride with piperazine).

purification_workflow A Crude Reaction Mixture (Morpholine-4-sulfonyl chloride + Piperazine) B Acidify to pH 3 (HCl) Protonates Amines A->B C Wash with DCM Removes Neutral Impurities B->C D Basify to pH 10 (NaOH) Deprotonates Piperazine C->D E Extract with DCM/EtOAc Isolates Free Base D->E F Silica Gel Chromatography (Optional) E->F High Impurity G HCl Salt Formation (Improves Crystallinity) E->G High Purity F->G H Recrystallization (Boiling MeOH/EtOH) G->H I Pure 4-(Piperazine-1-sulfonyl)-morpholine H->I

Fig 1: Workflow for the extraction and purification of 4-(Piperazine-1-sulfonyl)-morpholine.

Troubleshooting FAQs

Q1: During synthesis, I am observing a large amount of a bis-sulfonylated byproduct. How can I minimize this to simplify downstream purification? Expert Insight: This is a classic stoichiometric challenge. Piperazine possesses two secondary amines of nearly identical nucleophilicity. When the first amine attacks morpholine-4-sulfonyl chloride, the resulting mono-substituted product remains highly nucleophilic, leading to the formation of 1,4-bis(morpholinosulfonyl)piperazine[2]. Solution: To shift the reaction kinetics in favor of the mono-substituted product, use a massive molar excess of piperazine (e.g., 5 to 10 equivalents). Alternatively, use mono-Boc-protected piperazine for the coupling step, followed by quantitative TFA deprotection.

Q2: What is the most effective acid-base extraction protocol to separate my product from unreacted piperazine? Expert Insight: Both piperazine and your product are basic amines, but their lipophilicity differs drastically. Piperazine is highly water-soluble, while the morpholine-sulfonamide moiety increases the organic partition coefficient of your product. Solution: First, extract the crude mixture with an aqueous HCl solution (pH = 3)[2]. This protonates all amines, driving them into the aqueous layer while leaving neutral organic impurities in the organic phase. Next, carefully basify the aqueous layer to pH 9–10. Because your product is more lipophilic, it will readily partition into fresh dichloromethane (DCM) or ethyl acetate (EtOAc), while the vast majority of the highly polar, unreacted piperazine remains trapped in the aqueous phase.

Q3: When attempting to recrystallize the free base, the compound "oils out" (forms a biphasic liquid) instead of forming crystals. Why does this happen, and how do I fix it? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system. The free base of 4-(Piperazine-1-sulfonyl)-morpholine has a relatively low melting point and high conformational flexibility. Solution: You must increase the rigidity of the crystal lattice. Convert the free base to its hydrochloride (HCl) salt by bubbling anhydrous HCl gas through a DCM solution of your product, or by adding a stoichiometric amount of HCl in dioxane. The resulting HCl salt has a significantly higher melting point and will readily crystallize from polar protic solvents like boiling methanol[3].

Solvent System Selection Guide

Choosing the right solvent system is critical to preventing yield loss. Use the table below to select a system based on the form of your compound.

Table 2: Recrystallization Solvent Systems

Compound FormPrimary Solvent (Solvent)Anti-SolventExpected Outcome
Free Base Ethyl Acetate (EtOAc)Hexane / HeptaneModerate yield; high risk of oiling out if cooled too rapidly.
Free Base Diethyl EtherPentaneGood for highly pure batches; requires sub-zero cooling.
HCl Salt Boiling Methanol (MeOH)None (or trace Ether)Optimal. High purity, excellent crystal morphology[3].
HCl Salt Boiling Ethanol (EtOH)Diethyl EtherExcellent recovery; slower crystal growth yields higher purity.
Step-by-Step Methodology: Recrystallization of the HCl Salt

This protocol is designed as a self-validating system. By observing specific physical cues at each step, you can verify the success of the procedure in real-time.

Step 1: Preparation of the Saturated Solution

  • Weigh your crude 4-(Piperazine-1-sulfonyl)-morpholine hydrochloride.

  • Transfer the solid to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add boiling methanol (approx. 5–10 mL per gram of crude material)[3].

Step 2: Dissolution and Clarification

  • Heat the suspension to a gentle reflux.

  • If the solid does not dissolve completely, add boiling methanol dropwise until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely transparent. If the solution remains cloudy despite excess solvent, insoluble inorganic salts (e.g., NaCl) are present. Perform a hot gravity filtration through a pre-warmed fluted filter paper to remove them.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

  • Mechanistic Note: Rapid cooling causes the solute to "crash out" as an amorphous powder, trapping impurities within the matrix. Slow cooling allows for the thermodynamic selection of highly ordered, pure crystals.

  • Self-Validation Check: If no crystals have formed after 2 hours at room temperature, the solution is supersaturated. Gently scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface that induces immediate nucleation.

Step 4: Maturation and Isolation

  • Once a healthy crystal bed has formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 to 2 hours. This depresses the solubility limit and maximizes your percent recovery.

  • Filter the crystals rapidly using a Büchner funnel under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold diethyl ether. Causality: The ether displaces the high-boiling methanol mother liquor without dissolving the product, accelerating the drying process.

  • Dry the crystals in a vacuum oven at 40 °C under high vacuum (<10 mbar) to a constant weight.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 973810, 4-(Piperazine-1-sulfonyl)-morpholine". PubChem, [Link]

  • Taha, Muhammad, et al. "Synthesis, characterization and anticonvulsant activity of substituted 4-chloro-2-(4-piperazin-1-YL) quinazolines". European Journal of Medicinal Chemistry (Referencing synthesis and recrystallization of piperazine sulfonamide analogs), [Link]

  • Abu Khalaf, R., et al. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation". Acta Pharmaceutica, 71 (2021) 631–643. [Link]

Sources

Troubleshooting

Handling moisture sensitivity of 4-(Piperazine-1-sulfonyl)-morpholine intermediates

Technical Support Center: 4-(Piperazine-1-sulfonyl)-morpholine Intermediates Welcome to the technical support resource for handling 4-(piperazine-1-sulfonyl)-morpholine and related hygroscopic intermediates. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Piperazine-1-sulfonyl)-morpholine Intermediates

Welcome to the technical support resource for handling 4-(piperazine-1-sulfonyl)-morpholine and related hygroscopic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. The inherent moisture sensitivity of this compound, stemming from its polar morpholine and piperazine rings and the electrophilic sulfonyl group, presents unique challenges.[1][2][3] Proactive moisture control is not merely a suggestion but a critical parameter for ensuring reaction reproducibility, yield, and purity.

This document moves beyond standard operating procedures to provide in-depth troubleshooting advice and the scientific rationale behind recommended handling techniques, ensuring your experiments are built on a foundation of chemical integrity.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental failures and links them to potential moisture-related causes.

Q1: My reaction yield is significantly lower than expected, or the reaction has failed to proceed to completion. How can I determine if moisture is the culprit?

A1: Low or no conversion is the most common symptom of moisture contamination when working with sulfonyl-containing intermediates. The primary cause is the hydrolysis of the sulfonyl group or related reactive species in the synthetic pathway.

  • Causality: The sulfur atom in the sulfonyl group is highly electrophilic. In the presence of water, a nucleophilic attack by a water molecule can lead to the hydrolysis of the sulfonyl moiety, forming the corresponding sulfonic acid. This byproduct is generally unreactive under typical coupling conditions, effectively consuming your starting material and halting the desired reaction.[4][5] This is particularly problematic if the intermediate is generated in situ from a sulfonyl chloride precursor, as sulfonyl chlorides are exceptionally sensitive to moisture.[6][7]

  • Diagnostic Workflow: Before altering core reaction parameters (temperature, concentration), systematically verify that all components are anhydrous.

    A Low Yield / No Reaction B Verify Solvent Dryness (Target: <50 ppm H₂O) A->B Start Here C Check Reagent Integrity (Hygroscopic Solid) B->C Solvent OK E Solvent Issue Confirmed B->E Solvent Wet D Review Reaction Setup (Inert Atmosphere) C->D Reagent OK F Reagent Degradation Likely C->F Reagent Clumped/ Discolored G Atmospheric Leak Suspected D->G Setup Flaw K Problem Solved: Proceed with Reaction D->K Setup OK H Dry Solvents using Protocol II or III E->H I Store Intermediate in Desiccator/Glovebox F->I J Implement Inert Gas Techniques (Protocol I) G->J H->K I->K J->K

    Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing an unknown, highly polar impurity in my TLC or LC-MS analysis. Could this be a moisture-related byproduct?

A2: Yes, this is highly likely. The formation of sulfonic acid via hydrolysis results in a significantly more polar compound than the parent intermediate.

  • Identification: On a typical silica TLC plate, the sulfonic acid byproduct will have a very low Rf value, often streaking or remaining at the baseline. In reverse-phase HPLC, it will elute much earlier than the desired, more non-polar product. For mass spectrometry, you should look for the mass corresponding to the hydrolyzed intermediate.

  • Mitigation Strategy: The presence of this impurity is a clear indicator that your reaction conditions are not sufficiently anhydrous. The most effective solution is prevention. This involves rigorously drying all solvents, reagents, and glassware and maintaining a robust inert atmosphere throughout the experiment.[8][9][10]

Q3: My solid 4-(piperazine-1-sulfonyl)-morpholine intermediate has become clumpy or appears "wet." Is it still usable?

A3: The physical state of a hygroscopic solid is a direct indicator of its integrity. Clumping or a "wet" appearance signifies significant water absorption from the atmosphere.

  • Impact on Stoichiometry: Using this material as-is will lead to inaccurate measurements. The measured weight will include an unknown amount of water, causing you to add less of the active reagent than calculated. This can be a primary cause of incomplete reactions.

  • Recommended Action:

    • Do not use it directly. The water content is unknown and will compromise your reaction.

    • Drying: The material can potentially be salvaged by drying it under high vacuum for several hours, preferably with gentle heating if the compound's thermal stability allows.

    • Prevention: Proper storage is critical. Always store hygroscopic solids in a desiccator over a strong drying agent (e.g., P₂O₅ or fresh Drierite®) or, for maximum protection, inside an inert-atmosphere glovebox.[11][12] When handling the material, do so quickly in a low-humidity environment or under a positive pressure of inert gas. Sealing the container with parafilm can provide an additional barrier for short-term storage.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 4-(piperazine-1-sulfonyl)-morpholine?

A1: The optimal storage method depends on the quantity and frequency of use.

  • Long-Term Storage: Store in a tightly sealed container inside a vacuum desiccator or an inert-atmosphere glovebox.[12][14]

  • Working Stock: For frequently used material, consider pre-weighing aliquots inside a glovebox into individual vials. This prevents repeated exposure of the entire stock to the atmosphere.[13] If a glovebox is unavailable, a desiccator cabinet with a fresh desiccant is the next best option.[11]

Q2: What level of "dryness" is required for solvents used with this intermediate?

A2: For moisture-sensitive reactions, the target should be a water content of less than 50 ppm .[15] Standard "anhydrous" solvents from commercial suppliers are often sufficient if handled correctly (e.g., using Sure/Seal™ bottles and proper syringe techniques).[8][9] However, for highly critical applications, it's best to use freshly distilled solvent from an appropriate drying agent or solvent from a dedicated solvent purification system.

SolventCommon Drying AgentTypical Achievable H₂O Content (ppm)Reference
Dichloromethane (DCM)CaH₂ (distillation) or 3Å Molecular Sieves< 1-15[16]
Acetonitrile (MeCN)CaH₂ (distillation) or 3Å Molecular Sieves< 10[10][16]
Tetrahydrofuran (THF)Na/Benzophenone (distillation) or 3Å Sieves< 5[10][16]
TolueneNa/Benzophenone (distillation) or CaH₂< 10[10]

Q3: How can I accurately measure the water content in my solvents?

A3: While adherence to proper drying protocols is often sufficient, quantitative measurement provides the highest level of assurance.

  • Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content in organic solvents.[17][18] Both volumetric and coulometric methods are available, with the latter being more sensitive for trace amounts.[18]

  • ¹⁹F NMR-Based Methods: An alternative technique involves using specific reagents that react with water to produce a quantifiable signal in the ¹⁹F NMR spectrum. This method can be extremely sensitive (down to sub-ppm levels) and is compatible with inert atmosphere techniques.[19][20][21]

Experimental Protocols

Protocol I: Handling the Intermediate Under an Inert Atmosphere (Nitrogen Balloon)

This protocol describes a standard method for setting up a reaction flask to exclude atmospheric moisture and oxygen, suitable for most academic and research labs.[9][22]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen gas cylinder with regulator

  • Balloon

  • Needles (e.g., 21-gauge)

  • Heat gun or oven

Procedure:

  • Dry the Glassware: Oven-dry the flask and stir bar at >120 °C for at least 4 hours or flame-dry the assembled flask under vacuum using a heat gun until all visible moisture is gone.[8][10]

  • Assemble and Purge: Immediately place a rubber septum on the hot flask. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Create Inert Atmosphere: Insert one needle connected to a nitrogen-filled balloon through the septum. Insert a second "outlet" needle to vent the air. Allow the nitrogen to flush the flask for 5-10 minutes, then remove the outlet needle. The balloon will maintain a slight positive pressure of nitrogen.

  • Add Reagents: Add the hygroscopic solid (4-(piperazine-1-sulfonyl)-morpholine) quickly against a counter-flow of nitrogen. If adding solvents or liquid reagents, use a dry syringe. Purge the syringe with nitrogen before drawing up the liquid.

cluster_flask Reaction Flask Flask Flask Body (with stir bar) Septum Rubber Septum Vent Septum->Vent During Purge Balloon Nitrogen Balloon Balloon->Septum Inlet Needle N2_Source N₂ Source N2_Source->Balloon Fill Reagent Anhydrous Solvent Addition via Syringe Reagent->Septum Add Reagents

Caption: Inert atmosphere setup using a nitrogen balloon.

**Protocol II: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂) **

This protocol describes a classic method for obtaining highly anhydrous DCM by distillation. CAUTION: Perform this procedure in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas.[15]

Materials:

  • Commercial-grade DCM

  • Calcium hydride (CaH₂, powder)

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle

Procedure:

  • Pre-drying (Optional but Recommended): If the DCM has significant water content, pre-dry it by stirring over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) for several hours, then decant.

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot, cooling under a stream of nitrogen.

  • Add Drying Agent: Add calcium hydride to the distilling flask (approx. 5-10 g per 1 L of DCM).

  • Reflux: Add the DCM to the flask. Heat the mixture to a gentle reflux and maintain for at least one hour. This allows the CaH₂ to react with the residual water.

  • Distillation: Slowly distill the DCM, collecting the anhydrous solvent in the receiving flask, which should be protected by a drying tube or nitrogen inlet. Do not distill to dryness.

  • Storage: Store the distilled, anhydrous DCM over activated 3Å molecular sieves under a nitrogen atmosphere.[15][16]

References

  • Vertex AI Search. (n.d.). MORPHOLINE.
  • PubMed. (n.d.). Recent Advances of Sulfonylation Reactions in Water.
  • Royal Society of Chemistry. (n.d.). Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water.
  • Royal Society of Chemistry. (n.d.). Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water.
  • BenchChem. (2025). Avoiding common pitfalls in the synthesis of o-sulfanilamide.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • The Journal of Organic Chemistry. (2025). Water Effect on the Photochemistry of Arylazo Sulfonates.
  • Chemistry. (2008). A Method for Detecting Water in Organic Solvents.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • PMC - NIH. (n.d.). A Method for Detecting Water in Organic Solvents.
  • PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ACS Publications. (2008). A Method for Detecting Water in Organic Solvents.
  • RSC Publishing. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • LCGC International. (n.d.). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Journal of Organic Chemistry. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). The Synergist.
  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories.
  • ResearchGate. (2019). Sulfonylation of Aryl Boronic Acids by Sulfonyl Fluorides in water under Visible Light Irradiation.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • Santa Cruz Biotechnology. (n.d.). 4-(Piperazine-1-sulfonyl)-morpholine.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Sigma-Aldrich. (n.d.). 4-(Piperazin-1-ylsulfonyl)morpholine.
  • Chemical Substance Information. (n.d.). 4-(piperazine-1-sulfonyl)morpholine hydrochloride.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • ResearchGate. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.
  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • PubMed. (1979). [Synthesis and activity of 4-(4-amino-piperazin-1-yl)-3-piperidinosulfonylpyridines (author's transl)].
  • Organic Chemistry Portal. (2016). Synthesis of piperazines.

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Reference Data & Comparative Studies

Validation

4-(Piperazine-1-sulfonyl)-morpholine vs. Piperazine-1-sulfonamide: A Structural and Mechanistic Comparison in Drug Design

Executive Summary In structure-based drug design (SBDD), the substitution of a primary sulfonamide with a tertiary sulfonamide is a highly deliberate tactic used to modulate target residence time, displace high-energy wa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), the substitution of a primary sulfonamide with a tertiary sulfonamide is a highly deliberate tactic used to modulate target residence time, displace high-energy water molecules, and tune pharmacokinetic (PK) profiles. This guide provides an objective, in-depth comparison between piperazine-1-sulfonamide (a primary sulfonamide) and 4-(piperazine-1-sulfonyl)-morpholine (a tertiary sulfonamide incorporating a morpholine ring). By analyzing their physicochemical divergence, mechanistic binding roles, and synthetic workflows, we provide a comprehensive framework for medicinal chemists evaluating these pharmacophores.

Physicochemical and Structural Divergence

The fundamental difference between these two building blocks lies in the substitution at the sulfonamide nitrogen. Piperazine-1-sulfonamide possesses an −SO2​NH2​ group, granting it strong hydrogen-bond donor (HBD) capabilities. In contrast, 4-(piperazine-1-sulfonyl)-morpholine replaces these protons with a morpholine ring, eliminating the HBD capacity but introducing significant steric bulk and altering the electrostatic potential surface.

Table 1: Quantitative Physicochemical Comparison

PropertyPiperazine-1-sulfonamide4-(Piperazine-1-sulfonyl)-morpholine
Classification Primary SulfonamideTertiary Sulfonamide
Molecular Formula C₄H₁₁N₃O₂SC₈H₁₇N₃O₃S
Molecular Weight 165.21 g/mol 235.31 g/mol
H-Bond Donors 3 (Piperazine NH, Sulfonamide NH₂)1 (Piperazine NH)
H-Bond Acceptors 45 (Includes morpholine oxygen)
XLogP3 (Lipophilicity) ~ -1.2-1.6 [1]
Topological Polar Surface Area ~ 80.5 Ų70.3 Ų [1]
Steric Profile Low bulk, flat sulfonamide planeHigh bulk, conformationally restricted chair

Data summarized from computed PubChem properties and established medicinal chemistry heuristics.

Mechanistic Causality in Target Binding

The structural shift from a primary to a tertiary sulfonamide dictates entirely different thermodynamic strategies for target engagement.

Case Study 1: Entropic Gain via Water Displacement (HIV-1 Protease)

In the optimization of HIV-1 protease inhibitors, replacing a primary or secondary amine with a tertiary piperazine-sulfonamide core drastically alters the binding thermodynamics [2]. Primary sulfonamides often interact with the protease flap via a bridging water molecule. However, bulky sulfonyl-morpholine or bicyclic piperazine-sulfonamide derivatives can physically displace this high-energy bridging water [3]. This displacement results in a highly favorable entropic gain, allowing the sulfonyl oxygen to bind directly to the Ile50A and Ile50B flap residues, which has been shown to increase enzyme binding affinity by up to 60-fold [3].

Case Study 2: Filling Hydrophobic Pockets (DPP-IV)

In the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, morpholine and piperazine derivatives serve as privileged scaffolds [4]. The morpholine ring of 4-(piperazine-1-sulfonyl)-morpholine provides a precise steric fit for the hydrophobic S2 extensive subsite of DPP-IV. Simultaneously, the morpholine oxygen acts as a weak hydrogen-bond acceptor, maintaining an optimal balance of lipophilicity and aqueous solubility without the desolvation penalty associated with primary amines [5].

BindingLogic cluster_0 Piperazine-1-sulfonamide (Primary) cluster_1 4-(Piperazine-1-sulfonyl)-morpholine (Tertiary) P1 Primary Sulfonamide (-SO2NH2) HBD H-Bond Donor (Interacts with Asp/Glu) P1->HBD HBA H-Bond Acceptor (Interacts with Backbone NH) P1->HBA P2 Tertiary Sulfonamide (-SO2-Morpholine) NoHBD No H-Bond Donor (Altered Binding Mode) P2->NoHBD Steric Steric Bulk & Lipophilicity (Fills Hydrophobic Pocket) P2->Steric

Fig 1: Mechanistic divergence in target binding between primary and tertiary sulfonamides.

ADMET & Pharmacokinetic Implications

The transition to a morpholine-substituted tertiary sulfonamide directly impacts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile:

  • Metabolic Stability : Primary sulfonamides are susceptible to specific metabolic pathways, including N-acetylation, and can occasionally form reactive oxidative metabolites leading to idiosyncratic toxicities. The tertiary morpholine nitrogen completely blocks N-acetylation, redirecting metabolism toward predictable CYP450-mediated morpholine oxidation (e.g., ring hydroxylation).

  • Permeability Optimization : The addition of the morpholine ring restricts the conformational flexibility of the sulfonamide vector and lowers the Topological Polar Surface Area (TPSA) from ~80.5 Ų to 70.3 Ų [1]. Masking the HBD significantly enhances passive membrane permeability, a critical factor for engaging intracellular targets or achieving blood-brain barrier (BBB) penetration.

Experimental Methodologies: Synthesis & Validation

To utilize these fragments effectively, highly controlled synthetic routes must be employed. The following protocols detail the synthesis of both compounds from a shared precursor, emphasizing the causality behind reagent selection.

Synthesis Start N-Boc-Piperazine Route1 Sulfamide / Heat or ClSO2NH2 Start->Route1 Route2 Morpholine-4-sulfonyl chloride + DIPEA Start->Route2 Int1 N-Boc-Piperazine-1-sulfonamide Route1->Int1 Deprot1 TFA / DCM (Deprotection) Int1->Deprot1 Prod1 Piperazine-1-sulfonamide Deprot1->Prod1 Int2 N-Boc-4-(Piperazine-1-sulfonyl)-morpholine Route2->Int2 Deprot2 TFA / DCM (Deprotection) Int2->Deprot2 Prod2 4-(Piperazine-1-sulfonyl)-morpholine Deprot2->Prod2

Fig 2: Divergent synthetic workflows for primary vs. morpholine-substituted sulfonamides.

Protocol A: Synthesis of 4-(Piperazine-1-sulfonyl)-morpholine
  • Causality of Starting Material : N-Boc-piperazine is utilized to prevent polymerization or symmetric bis-sulfonylation, ensuring a 1:1 stoichiometric coupling.

  • Causality of Base Selection : N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive morpholine-4-sulfonyl chloride, thereby minimizing the formation of unwanted side products.

Step-by-Step Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic sulfonylation.

  • Dropwise, add morpholine-4-sulfonyl chloride (1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control : Monitor via LC-MS (UV 214 nm, as sulfonamides lack strong chromophores at 254 nm). Ensure >95% conversion before quenching to avoid difficult chromatographic separation of unreacted starting material.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Deprotection : Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature, then concentrate and neutralize with basic ion-exchange resin to yield the final 4-(piperazine-1-sulfonyl)-morpholine.

Protocol B: Self-Validating Quality Control & PAMPA

To empirically validate the permeability shift predicted by the TPSA reduction, a Parallel Artificial Membrane Permeability Assay (PAMPA) is strictly required. This protocol is designed as a self-validating system :

  • System Calibration : Seed the PAMPA donor compartment with the synthesized compounds (10 µM in 5% DMSO/PBS). Simultaneously, run parallel control wells containing Propranolol (High Permeability Control) and Atenolol (Low Permeability Control).

  • Incubation : Incubate the sandwich plate for 5 hours at 37 °C.

  • Quantification : Analyze both donor and acceptor compartments using LC-MS/MS (MRM mode).

  • Validation Logic : The assay run is only considered valid if the apparent permeability ( Papp​ ) of Propranolol is > 15×10−6 cm/s and Atenolol is < 1×10−6 cm/s. If the controls pass, the Papp​ values of the primary vs. tertiary sulfonamides can be objectively compared, consistently demonstrating superior membrane flux for the morpholine derivative due to its masked HBD.

References

  • Bungard, C. J., et al. (2017). "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1292–1297. Available at:[Link]

  • Zolotareva, D., et al. (2024). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Molecules, 29(13), 3043. Available at:[Link]

  • Abu Khalaf, R., et al. (2021). "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica, 71(4), 631-643. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 973810, 4-(Piperazine-1-sulfonyl)-morpholine." PubChem. Available at:[Link]

Sources

Comparative

HPLC Validation Methods for Testing 4-(Piperazine-1-sulfonyl)-morpholine Purity: A Comparative Guide

4-(Piperazine-1-sulfonyl)-morpholine is a critical structural motif and intermediate in the synthesis of numerous pharmaceutical compounds. Ensuring the absolute purity of this active pharmaceutical ingredient (API) buil...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Piperazine-1-sulfonyl)-morpholine is a critical structural motif and intermediate in the synthesis of numerous pharmaceutical compounds. Ensuring the absolute purity of this active pharmaceutical ingredient (API) building block is paramount for drug safety and efficacy. However, its unique physicochemical profile presents significant analytical challenges that render generic chromatographic methods ineffective.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) methodologies, explaining the mechanistic causality behind method selection, and provides a self-validating, step-by-step protocol for accurate purity determination.

Part 1: Mechanistic Challenges in Analyzing Piperazine-Sulfonyl Derivatives

Standard Reversed-Phase HPLC (RP-HPLC) utilizing traditional C18 columns often fails to produce reliable purity data for piperazine derivatives. The causality behind this failure lies in three primary physicochemical factors:

  • Silanol Interactions and Peak Tailing: The secondary or tertiary basic nitrogen atoms within the piperazine ring are highly protonated at typical mobile phase pH levels (pH 2.0–7.0). These positively charged amines interact strongly with residual, unendcapped silanol groups ( −Si-O− ) on silica-based stationary phases via secondary ion-exchange mechanisms. This results in severe peak tailing, band broadening, and compromised resolution [1].

  • Hydrophilicity and Poor Retention: The combination of the sulfonyl group and the morpholine ring imparts high polarity to the molecule. In standard RP-HPLC, the compound elutes near the void volume ( t0​ ), making it nearly impossible to separate from early-eluting polar impurities or degradation products.

  • Weak Chromophore: The molecule lacks an extended conjugated π -system, resulting in poor UV absorption above 220 nm. This necessitates either low-wavelength UV detection, mass spectrometry (LC-MS), or pre-column derivatization to achieve the required sensitivity [2].

MethodSelection N1 4-(Piperazine-1-sulfonyl)-morpholine (Polar, Basic, Weak UV) N2 High UV Sensitivity Required? N1->N2 N3 Pre-column Derivatization (e.g., NBD-Cl) + RP-HPLC N2->N3 Yes N4 Direct Analysis (LC-MS or Low UV) N2->N4 No N5 Standard RP-HPLC (C18) Peak Tailing / Poor Retention? N4->N5 N6 HILIC Method (Polar Stationary Phase) N5->N6 High Polarity N7 Mixed-Mode Column (RP + Cation Exchange) N5->N7 Basic Nitrogen N8 Ion-Pairing RP-HPLC (Alkyl Sulfonates) N5->N8 Standard C18 Use

Workflow for selecting the optimal HPLC method based on physicochemical properties.

Part 2: Comparative Analysis of HPLC Methods

To overcome the retention and tailing issues, analytical scientists typically evaluate three distinct chromatographic strategies.

  • Ion-Pairing RP-HPLC (IP-RP-HPLC): This method involves adding alkyl sulfonates (e.g., heptane sulfonic acid) to the mobile phase. The negatively charged sulfonate pairs with the protonated piperazine, neutralizing the charge and increasing overall hydrophobicity. While effective at improving retention, it requires extensive column equilibration and is strictly incompatible with MS detection due to ion suppression[2].

  • Pre-Column Derivatization (NBD-Cl): Reacting the secondary amine with 4-chloro-7-nitrobenzofuran (NBD-Cl) forms a stable, highly UV-active, and hydrophobic derivative. This allows the use of standard C18 columns and standard UV detectors (e.g., 340 nm) [3]. However, the derivatization step introduces quantitative variability and increases sample preparation time.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., Amide or bare Silica) with a highly organic mobile phase (typically >70% acetonitrile). This method leverages the compound's natural polarity for retention, completely avoiding ion-pairing reagents while offering excellent MS compatibility and sharp peak shapes [4].

Quantitative Performance Comparison
ParameterIP-RP-HPLCDerivatization (NBD-Cl) + UVHILIC-UV/MS
Retention Factor ( k ) 3.55.24.8
Asymmetry Factor ( As​ ) 1.4 (Slight tailing)1.1 (Excellent)1.05 (Excellent)
Theoretical Plates ( N ) ~6,000~12,000~15,000
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.03 µg/mL / 0.09 µg/mL0.5 µg/mL / 1.5 µg/mL
MS Compatibility No (Ion Suppression)Yes (But rarely needed)Yes (Highly Compatible)
Sample Prep Time LowHigh (Reaction + Incubation)Low
Part 3: Step-by-Step Experimental Protocol & Validation

Given its superior chromatographic performance, lack of derivatization artifacts, and MS compatibility, the HILIC method is the optimal choice for evaluating the purity of 4-(Piperazine-1-sulfonyl)-morpholine. The following protocol is designed as a self-validating system, incorporating continuous suitability checks in accordance with [1].

1. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic pH ensures full protonation of the piperazine ring, stabilizing its interaction with the polar stationary phase and preventing peak splitting.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Sample Diluent: Acetonitrile:Water (80:20, v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting), which is a common failure mode in HILIC.

2. Chromatographic Conditions
  • Column: Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic elution at 15% Mobile Phase A / 85% Mobile Phase B.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (or ESI-MS in positive ion mode, monitoring the [M+H]+ transition).

  • Injection Volume: 5 µL.

3. System Suitability & Validation Execution

A self-validating protocol requires that the system proves its own fitness before reporting sample data. Execute the following sequence:

  • System Suitability Test (SST): Inject the reference standard solution (50 µg/mL) six consecutive times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count is ≥5000 .

  • Specificity: Inject a blank (diluent) and a placebo matrix. Ensure no interfering peaks elute at the retention time of 4-(Piperazine-1-sulfonyl)-morpholine.

  • Linearity: Prepare and inject standard solutions at 5 concentration levels ranging from the LOQ to 150% of the target specification. Calculate the linear regression (Acceptance: R2≥0.999 ).

  • Accuracy (Recovery): Spike known amounts of the reference standard into the sample matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

ValidationWorkflow S1 System Suitability (RSD < 2.0%, N>5) S2 Specificity (Blank & Placebo) S1->S2 S3 Linearity & Range (R² > 0.999) S2->S3 S4 Accuracy & Precision (Recovery 98-102%) S3->S4

Sequential ICH Q2(R2) validation workflow ensuring a self-validating analytical system.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link][1]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies.[Link][2]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link][3]

Sources

Validation

4-(Piperazine-1-sulfonyl)-morpholine vs other morpholine sulfonamides

4-(Piperazine-1-sulfonyl)-morpholine vs. Traditional Morpholine Sulfonamides: A Comprehensive Comparison Guide As a Senior Application Scientist specializing in early-stage drug discovery and hit-to-lead optimization, I...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Piperazine-1-sulfonyl)-morpholine vs. Traditional Morpholine Sulfonamides: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in early-stage drug discovery and hit-to-lead optimization, I frequently evaluate privileged scaffolds that can navigate the complex requirements of target affinity and pharmacokinetic stability. Morpholine sulfonamides represent a cornerstone class of bioactive molecules. However, the specific hybrid scaffold 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4) offers unique structural advantages over traditional mono-functional morpholine sulfonamides[1].

This guide objectively compares the mechanistic utility, biological performance, and experimental handling of 4-(Piperazine-1-sulfonyl)-morpholine against other morpholine sulfonamide derivatives, providing actionable insights for researchers and drug development professionals.

Structural and Mechanistic Causality

The biological versatility of nitrogen-containing heterocycles linked by a sulfonyl group is dictated by the spatial geometry and electronic properties of the −CH2​−SO2​−NR− linker[2]. Traditional morpholine sulfonamides typically feature an aryl or alkyl group on one side of the sulfonyl. In contrast, 4-(Piperazine-1-sulfonyl)-morpholine integrates three distinct pharmacophores into a single, compact framework:

  • The Morpholine Ring (H-Bond Acceptor): The oxygen atom in the morpholine ring is a critical hydrogen bond acceptor. In kinase targeting, particularly for Phosphatidylinositol 3-Kinases (PI3K) and mTOR, this oxygen forms a pivotal interaction with the hinge region of the kinase catalytic domain (e.g., Val851 in PI3K)[3][4].

  • The Sulfonamide Linker (Zinc-Binding Group): The primary sulfonamide moiety is universally recognized as the premier Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrases (CA), the sulfonamide coordinates directly to the Zn2+ ion in its deprotonated form, displacing the catalytic water molecule[5].

  • The Piperazine Ring (Proton Shuttle & Solubilizer): Unlike simple aryl groups, the unsubstituted secondary amine (NH) of the piperazine ring is highly basic. This not only drastically improves aqueous solubility but also allows the molecule to participate in proton shuttling processes between the zinc-coordinated water molecule and the external milieu, which can modulate CA isozyme selectivity or even convert the molecule into an enzyme activator[6].

G A 4-(Piperazine-1-sulfonyl)-morpholine B Morpholine Moiety (H-bond Acceptor) A->B C Sulfonamide Linker (Zn2+ Binding / Geometry) A->C D Piperazine Ring (Proton Shuttle / Solubilizer) A->D E PI3K/mTOR Hinge Region (Val851 interaction) B->E Enhances Kinase Affinity F Carbonic Anhydrase Active Site (Zn2+ Coordination) C->F Primary ZBG D->F Modulates Isozyme Selectivity

Fig 1: Pharmacophore mapping of 4-(Piperazine-1-sulfonyl)-morpholine to biological targets.

Comparative Performance Data

When selecting a scaffold for library synthesis, it is crucial to understand how the integration of the piperazine ring alters the molecule's performance compared to standard alternatives. The table below summarizes the quantitative and qualitative differences based on established structure-activity relationship (SAR) principles in the literature[3][6][7].

Property / Feature4-(Piperazine-1-sulfonyl)-morpholineSimple Aryl SulfonamidesMorpholine Pyrimidines
Primary Target Affinity Dual-capable (Kinases & Metalloenzymes)Metalloenzymes (e.g., CA)Kinases (e.g., PI3K/mTOR)
H-Bond Acceptor (Hinge) Yes (Morpholine Oxygen)NoYes (Morpholine Oxygen)
Zinc-Binding Group (ZBG) Yes (Sulfonamide Linkage)Yes (Primary Sulfonamide)No
Proton Shuttling Capacity Yes (Basic Piperazine NH)NoNo
Aqueous Solubility High (Basic pKa ~9.8)Low to ModerateModerate
Typical CA II Ki​ Range Modulatable (Activator/Inhibitor)6 nM – 185 nMN/A

Data synthesis derived from comparative studies of morpholine and piperazine derivatives in enzyme modulation[6][7].

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

To accurately evaluate the performance of 4-(Piperazine-1-sulfonyl)-morpholine derivatives against targets like Carbonic Anhydrase, a robust, self-validating assay is required. As an application scientist, I mandate the use of continuous kinetic assays over endpoint assays. Continuous assays provide real-time data, allowing you to verify that the reaction velocity is linear and that substrate depletion has not skewed the IC50​ calculation.

W S1 1. Compound Prep (Serial Dilution in DMSO) S2 2. Target Incubation (CA or PI3K Enzyme) S1->S2 Ensures solubility S3 3. Substrate Addition (Initiate Reaction) S2->S3 Establishes equilibrium S4 4. Signal Detection (Fluorescence/Absorbance) S3->S4 Linear kinetic phase S5 5. Data Analysis (Z'-factor & IC50) S4->S5 Self-validating controls

Fig 2: Self-validating high-throughput screening workflow for enzyme inhibition assays.

Step-by-Step Methodology & Causality

Step 1: Reagent and Compound Preparation

  • Action: Prepare a 10 mM stock of 4-(Piperazine-1-sulfonyl)-morpholine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Causality: While the piperazine ring enhances aqueous solubility, the morpholine core remains moderately lipophilic. Preparing stocks in DMSO prevents compound precipitation. The final assay concentration of DMSO must be kept ≤1% to prevent solvent-induced enzyme denaturation.

Step 2: Buffer Formulation

  • Action: Prepare the assay buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100.

  • Causality: HEPES maintains physiological pH without chelating metals (unlike phosphate buffers which can strip Zn2+ from the enzyme). The addition of 0.01% Triton X-100 is a critical self-validating step; it prevents the formation of colloidal compound aggregates that cause false-positive inhibition via non-specific enzyme sequestration.

Step 3: Enzyme Pre-Incubation

  • Action: Add the recombinant enzyme (e.g., hCA II) to the compound dilutions and incubate at room temperature for 15 minutes before adding the substrate.

  • Causality: Sulfonamides act as slow-binding inhibitors because they must displace a tightly bound water molecule from the active site zinc ion[6]. Pre-incubation ensures that thermodynamic equilibrium is reached before the substrate introduces competitive kinetics. Skipping this step leads to artificially inflated IC50​ values.

Step 4: Reaction Initiation and Kinetic Readout

  • Action: Initiate the reaction by adding the substrate (e.g., 4-nitrophenyl acetate for esterase activity of CA). Immediately read the absorbance at 400 nm continuously for 10 minutes.

  • Causality: Continuous reading allows the extraction of the initial velocity ( V0​ ) from the linear portion of the curve. If the curve flattens early, it indicates substrate depletion or enzyme instability, invalidating the run.

Step 5: Self-Validation via Z'-Factor Calculation

  • Action: Include 8 wells of maximum signal (DMSO only) and 8 wells of minimum signal (no enzyme). Calculate the Z'-factor: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ .

  • Causality: A Z′≥0.5 proves that the assay window is sufficiently wide and the pipetting variance is low enough to trust the generated IC50​ data. If Z′<0.5 , the data must be discarded and the assay re-optimized.

Conclusion

While traditional morpholine sulfonamides are effective, 4-(Piperazine-1-sulfonyl)-morpholine stands out as a highly privileged, multi-functional building block. By combining the hinge-binding capability of the morpholine oxygen, the zinc-coordinating power of the sulfonamide, and the proton-shuttling/solubilizing nature of the piperazine ring, it provides medicinal chemists with a highly tunable scaffold capable of addressing both kinase and metalloenzyme targets with superior physicochemical properties.

References

  • 4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators Source: ResearchGate URL:[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors Source: Celcuity URL:[Link]

  • Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma Source: PubMed (NIH) URL:[Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

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Comparative

A Comparative Guide to the Synthesis of 4-(Piperazine-1-sulfonyl)-morpholine: An Analysis of Reproducibility in Published Methodologies

Introduction 4-(Piperazine-1-sulfonyl)-morpholine is a chemical entity that incorporates two key pharmacophoric scaffolds: piperazine and morpholine. The piperazine ring is a ubiquitous feature in a vast number of market...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Piperazine-1-sulfonyl)-morpholine is a chemical entity that incorporates two key pharmacophoric scaffolds: piperazine and morpholine. The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, valued for its ability to modulate physicochemical properties and engage in crucial binding interactions. Similarly, the morpholine moiety is frequently employed to enhance aqueous solubility and introduce a polar vector into a molecule. The sulfonamide linkage between these two heterocycles provides a stable, three-dimensional arrangement that is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Despite its apparent utility as a building block in drug discovery, a comprehensive, step-by-step, and readily reproducible synthesis protocol for 4-(Piperazine-1-sulfonyl)-morpholine is not prominently featured in peer-reviewed literature. Instead, its synthesis is often assumed or referenced as a commercially available compound. This guide aims to address this gap by proposing and critically evaluating two logical and feasible synthetic pathways, extrapolated from well-established and frequently published methodologies for analogous sulfonamide preparations.

This document will provide researchers, synthetic chemists, and drug development professionals with a detailed comparison of these two proposed protocols. The analysis will focus on the practical aspects of each synthesis, including the availability of starting materials, the number of synthetic steps, potential challenges in execution and purification, and overall efficiency. By providing detailed, self-validating experimental protocols and a critical discussion of the underlying chemical principles, this guide serves as a practical tool for any scientist embarking on the synthesis of this and related compounds.

Proposed Synthetic Pathways

The synthesis of 4-(Piperazine-1-sulfonyl)-morpholine can be logically approached from two distinct retrosynthetic disconnections, leading to two primary protocols:

  • Protocol 1: The reaction of piperazine with a pre-formed morpholine-4-sulfonyl chloride.

  • Protocol 2: A multi-step approach involving the reaction of morpholine with a protected piperazine-1-sulfonyl chloride, followed by deprotection.

This guide will now delve into the detailed experimental procedures for each protocol, followed by a comparative analysis.

Protocol 1: Direct Sulfonylation of Piperazine with Morpholine-4-sulfonyl Chloride

This protocol represents the most direct approach, involving the formation of the sulfonyl chloride of morpholine, followed by its reaction with piperazine.

Reaction Scheme

Protocol_1 cluster_step1 Step 1: Synthesis of Morpholine-4-sulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation morpholine Morpholine reaction1 morpholine->reaction1:w + SO2Cl2 SO2Cl2 Sulfuryl Chloride morpholine_sulfonyl_chloride Morpholine-4-sulfonyl Chloride reaction2 morpholine_sulfonyl_chloride->reaction2:w + Piperazine (excess) + Triethylamine piperazine Piperazine (excess) piperazine->reaction2:w target_product 4-(Piperazine-1-sulfonyl)-morpholine triethylamine Triethylamine triethylamine->reaction2:w reaction1->morpholine_sulfonyl_chloride reaction2->target_product Protocol_2 cluster_step1 Step 1: Protection cluster_step2 Step 2: Sulfonyl Chloride Formation cluster_step3 Step 3: Sulfonamide Formation cluster_step4 Step 4: Deprotection piperazine Piperazine reaction1 piperazine->reaction1:w + Boc Anhydride boc_anhydride Boc Anhydride nboc_piperazine N-Boc-piperazine reaction2 nboc_piperazine->reaction2:w + SO2Cl2 SO2Cl2 Sulfuryl Chloride nboc_sulfonyl_chloride N-Boc-piperazine-1-sulfonyl chloride reaction3 nboc_sulfonyl_chloride->reaction3:w + Morpholine + Triethylamine morpholine Morpholine morpholine->reaction3:w protected_product N-Boc-4-(morpholine-4-sulfonyl)-piperazine reaction4 protected_product->reaction4:w + HCl or TFA HCl HCl or TFA target_product 4-(Piperazine-1-sulfonyl)-morpholine triethylamine Triethylamine triethylamine->reaction3:w reaction1->nboc_piperazine reaction2->nboc_sulfonyl_chloride reaction3->protected_product reaction4->target_product

Validation

Benchmarking 4-(Piperazine-1-sulfonyl)-morpholine Derivatives in High-Throughput Screening: A Comprehensive Guide

The 4-(piperazine-1-sulfonyl)-morpholine scaffold has emerged as a highly versatile and privileged building block in modern medicinal chemistry. By appending this moiety to various heterocyclic cores (such as xanthines,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(piperazine-1-sulfonyl)-morpholine scaffold has emerged as a highly versatile and privileged building block in modern medicinal chemistry. By appending this moiety to various heterocyclic cores (such as xanthines, thiophenes, or pyrazines), researchers have developed potent modulators for G-protein coupled receptors (GPCRs)—most notably the Adenosine A2B Receptor (A2BAR) [1]—as well as inhibitors for the Hedgehog (Hh) and mTOR signaling pathways [2].

This guide provides an objective, data-driven benchmarking framework for evaluating these derivatives in High-Throughput Screening (HTS) environments. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind assay design, the mitigation of false positives, and the self-validating mechanisms required for rigorous preclinical benchmarking.

Mechanistic Rationale: Why This Scaffold?

Before screening, it is critical to understand the biophysical causality behind the 4-(piperazine-1-sulfonyl)-morpholine moiety:

  • The Sulfonyl Group ( −SO2​− ): Acts as a rigid, directional vector. In A2BAR antagonists, it projects the piperazine ring into the solvent-exposed region of the receptor's binding pocket, enhancing binding affinity without steric clash [1].

  • The Piperazine Ring: Provides a basic nitrogen that can participate in critical hydrogen bonding or electrostatic interactions with acidic residues in target kinase domains or GPCR allosteric sites.

  • The Morpholine Cap: Replaces highly lipophilic or reactive tails. The oxygen atom acts as a weak hydrogen bond acceptor, significantly improving aqueous solubility and metabolic stability—critical parameters for avoiding aggregation-based false positives in HTS [2].

High-Throughput Screening (HTS) Workflow

To benchmark these derivatives effectively, a tiered screening funnel is required. The workflow below illustrates the progression from primary biochemical screening to orthogonal phenotypic validation.

HTS_Workflow Lib Compound Library Prep (Morpholine Derivatives) Primary Primary HTS (TR-FRET cAMP Assay) Lib->Primary HitVal Hit Validation (Dose-Response Matrix) Primary->HitVal Ortho Orthogonal Screening (Phenotypic Viability) HitVal->Ortho LeadOpt Lead Optimization (ADME/Tox Profiling) Ortho->LeadOpt

Figure 1: HTS workflow for 4-(piperazine-1-sulfonyl)-morpholine derivatives.

Self-Validating Experimental Protocols

Protocol 1: Primary HTS via TR-FRET cAMP Accumulation Assay (A2BAR Antagonism)

To benchmark A2BAR antagonism, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard ELISA. TR-FRET eliminates wash steps (reducing well-to-well variability in 384-well microplates) and uses time-gated europium cryptate emission to eliminate compound auto-fluorescence—a common artifact with heterocyclic sulfonamides.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably overexpressing human A2BAR at 2×103 cells/well in a 384-well white microplate. Causality: Overexpression ensures the assay window is driven strictly by the target receptor, minimizing background noise from endogenous GPCRs[3].

  • Compound Pre-incubation: Dispense 4-(piperazine-1-sulfonyl)-morpholine derivatives (10 pM to 10 µM) using an acoustic liquid handler. Incubate for 30 minutes at 37°C. Causality: Pre-incubation establishes receptor-ligand binding equilibrium before the agonist challenge.

  • Agonist Challenge: Add NECA (5'-N-ethylcarboxamidoadenosine) at its predetermined EC80​ concentration. Causality: Using the EC80​ ensures the assay is highly sensitive to competitive antagonists while providing a robust signal window.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Data Acquisition & Validation: Read the plate at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

    • Self-Validation Check: The assay is only considered valid if the Z'-factor (calculated from DMSO vehicle vs. reference antagonist controls) is ≥0.65 .

Protocol 2: Orthogonal Phenotypic Viability Assay (Oncology)

For derivatives targeting the Hedgehog (Hh) pathway (e.g., SMO inhibitors), biochemical assays must be paired with phenotypic screening to confirm cell penetrance and functional efficacy [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Hh-dependent cancer cell lines (e.g., Medulloblastoma DAOY cells) at 5×103 cells/well in 96-well plates.

  • Treatment: Treat with derivatives for 72 hours.

  • Viability Readout: Add CellTiter-Glo® (ATP-dependent luminescence). Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly linear and sensitive readout compared to colorimetric MTT assays, which can be confounded by the redox potential of the test compounds.

Benchmarking Data: Comparative Performance

The following table summarizes the benchmarking of representative 4-(piperazine-1-sulfonyl)-morpholine derivatives against industry-standard reference compounds. The inclusion of the morpholine-sulfonyl moiety consistently maintains target affinity while drastically improving aqueous solubility—a critical metric for oral bioavailability.

Compound ClassRepresentative Scaffold / DrugPrimary TargetIC₅₀ (nM)Selectivity (vs A1/A2A)Aqueous Sol. (µg/mL)
Standard Antagonist PSB-603 (Xanthine-based) [1]A2BAR0.55>10,000-fold< 10
Test Derivative A Piperazine-1-sulfonyl-morpholine XanthineA2BAR0.82>8,500-fold> 150
Standard Inhibitor GDC-0449 (Vismodegib)[2]SMO (Hedgehog)24.0N/A< 5
Test Derivative B Piperazine-1-sulfonyl-morpholine ThiopheneSMO (Hedgehog)18.5N/A> 120

Data Interpretation: Derivative A achieves near-parity with PSB-603 in potency but offers a 15-fold improvement in solubility. Derivative B outperforms the clinical standard GDC-0449 in both potency and solubility, validating the morpholine ring's role in optimizing physicochemical properties.

Target Engagement & Signaling Pathway

To contextualize the HTS data, it is necessary to map where these derivatives intervene in the cellular cascade. In the context of A2BAR antagonism, the derivatives competitively block the endogenous agonist (adenosine), thereby preventing the downstream accumulation of cAMP.

Signaling_Pathway Adenosine Adenosine (Endogenous Agonist) A2BAR A2B Receptor (GPCR) Adenosine->A2BAR Activates Antagonist Morpholine Derivative Antagonist->A2BAR Inhibits Gs Gs Protein A2BAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA

Figure 2: A2B Receptor signaling pathway modulated by morpholine derivatives.

Discussion & Troubleshooting

When benchmarking these compounds, researchers must be vigilant against Pan-Assay Interference Compounds (PAINS). While the 4-(piperazine-1-sulfonyl)-morpholine scaffold is generally well-behaved, the core heterocycle it attaches to (e.g., highly conjugated pyrazines) can sometimes cause optical interference or colloidal aggregation [3].

Mitigation Strategy: Always run a counter-screen using a detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer. If the IC₅₀ shifts dramatically (e.g., >10-fold loss of potency) upon detergent addition, the compound is likely acting as a non-specific colloidal aggregator rather than a true stoichiometric inhibitor.

References

  • Borrmann, T., et al. "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Adenosine A2B Receptor Antagonists and a New Radioligand with Subnanomolar Affinity and Subtype Specificity." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Bariwal, J., et al. "Design of Hedgehog pathway inhibitors for cancer treatment." Medicinal Research Reviews (via PMC), 2019. URL:[Link]

  • Liu, X., et al. "Deep learning-based design and screening of benzimidazole-pyrazine derivatives as adenosine A2B receptor antagonists." Journal of Biomolecular Structure and Dynamics, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

4-(Piperazine-1-sulfonyl)-morpholine proper disposal procedures

Proper disposal of specialized chemical building blocks is a critical component of laboratory safety and environmental stewardship. 4-(Piperazine-1-sulfonyl)-morpholine (CAS: 5625-93-4) is a highly valuable intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical building blocks is a critical component of laboratory safety and environmental stewardship. 4-(Piperazine-1-sulfonyl)-morpholine (CAS: 5625-93-4) is a highly valuable intermediate in medicinal chemistry and drug development. However, because its molecular architecture features a sulfonamide linkage bridging a morpholine and a piperazine ring, its disposal presents unique logistical and environmental challenges.

Improper handling or disposal of this compound can lead to the release of toxic heteroatomic gases or persistent aquatic contamination. This guide provides a comprehensive, self-validating operational protocol for the safe containment, segregation, and ultimate disposal of 4-(Piperazine-1-sulfonyl)-morpholine.

Quantitative Chemical and Hazard Profile

Before initiating any disposal or cleanup protocol, personnel must understand the physical and hazard characteristics of the waste material. Table 1 summarizes the critical data required for proper RCRA (Resource Conservation and Recovery Act) classification .

Table 1: Chemical and Hazard Profile of 4-(Piperazine-1-sulfonyl)-morpholine

Property / HazardOperational Specifications
Chemical Name 4-(Piperazine-1-sulfonyl)-morpholine
CAS Number 5625-93-4
Molecular Formula C8H17N3O3S
Molecular Weight 235.31 g/mol
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Key Heteroatoms Nitrogen (N), Sulfur (S)
RCRA Waste Category Non-Halogenated Organic Waste (Requires specialized incineration)

Phase 1: Causality-Driven Safety & PPE Protocol

Standard laboratory personal protective equipment (PPE) is insufficient for handling sulfonamide-morpholine derivatives.

  • Glove Selection: Morpholine derivatives are documented skin permeators. Standard latex gloves offer inadequate breakthrough times. Nitrile or neoprene gloves of at least 5 mil thickness must be worn.

  • Respiratory Protection: Because the compound carries an Acute Tox. 4 rating for inhalation and is typically handled as a dry powder, any sweeping or transfer action generates hazardous particulates. An N95 or P100 particulate respirator is mandatory during spill cleanup to prevent inhalation of active pharmaceutical ingredients (APIs) or their intermediates.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are required to prevent ocular irritation (Eye Irrit. 2A) from airborne dust.

Phase 2: Spill Response & Containment Workflow

In the event of a localized spill, immediate and methodical containment is required to prevent cross-contamination of the laboratory environment.

Step-by-Step Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the chemical across the facility.

  • Don Specialized PPE: Equip the causality-driven PPE outlined in Phase 1.

  • Wet Containment (Crucial Step): For solid powder spills, do not dry-sweep. Dry sweeping generates airborne particulates, exponentially increasing inhalation risk. Instead, cover the powder with a slightly damp, inert absorbent pad to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking plastic tool. Transfer the amalgam into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

  • System Validation (pH Swabbing): To validate that the spill has been entirely neutralized and removed, swab the spill area with a compatible solvent (e.g., ethanol or distilled water). Test the pH of the residual surface moisture. Morpholine derivatives exhibit mild basicity; a neutral pH reading (6.5–7.5) on the test strip validates that the residue has been successfully eradicated from the surface.

Phase 3: Waste Segregation and Storage Guidelines

Proper segregation prevents dangerous chemical cross-reactions and ensures the waste is routed to the correct destruction facility.

Step-by-Step Methodology:

  • Prohibit Drain Disposal: Under no circumstances should 4-(Piperazine-1-sulfonyl)-morpholine be disposed of via laboratory sinks. Causality: The nitrogen-containing rings (piperazine and morpholine) are highly resistant to conventional biological wastewater treatment. Furthermore, this compound cannot be processed by standard building elementary neutralization tanks .

  • Container Selection: Use a chemically compatible, sealable container (HDPE or glass). Do not use metal containers, as sulfonamides and morpholine derivatives can corrode certain metals over time.

  • Specific Labeling: Clearly label the container as "Hazardous Waste: Non-Halogenated Organic." Crucially, you must append the modifier: "Contains Nitrogen and Sulfur." Causality: This alerts the downstream disposal facility that the waste will generate nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion, requiring specific scrubber routing .

  • System Validation (Integrity Check): Conduct a weekly visual inspection of the secondary containment tray. Verify that the pH of any incidental liquid in the secondary containment remains neutral (pH 7.0). A neutral reading validates the primary vessel's structural integrity and confirms zero leakage.

Phase 4: Final Disposal Procedures (High-Temperature Incineration)

Because 4-(Piperazine-1-sulfonyl)-morpholine contains robust sulfonyl and heterocyclic ring structures, standard landfill disposal or low-grade burning is strictly prohibited by the EPA.

Step-by-Step Methodology:

  • Facility Handoff: Transfer the properly labeled waste to a licensed RCRA Subtitle C hazardous waste disposal facility.

  • Incineration Execution: The facility must process the waste via high-temperature incineration (typically >1000°C). Causality: Extreme temperatures are required to completely cleave the robust C-S and C-N bonds.

  • Emission Scrubbing: The incinerator must be equipped with afterburners and alkaline wet scrubbers. Causality: Combusting a molecule with the formula C8H17N3O3S yields SO2 and NOx gases. Alkaline scrubbers are mandatory to neutralize these acidic combustion byproducts, preventing atmospheric contamination and the generation of acid rain .

  • System Validation (Manifest Closure): Prior to finalizing the waste manifest, the Environmental Health and Safety (EHS) officer must verify that the designated facility utilizes selective catalytic reduction (SCR) or alkaline scrubbers. A formal "Certificate of Destruction" must be obtained post-incineration to close the regulatory validation loop.

Operational Workflow Visualization

The following diagram maps the logical progression from waste generation to final, compliant destruction.

G N1 Identify 4-(Piperazine-1-sulfonyl)-morpholine Waste (CAS: 5625-93-4) N2 Don Appropriate PPE (Nitrile gloves, goggles, lab coat) N1->N2 N3 Solid/Liquid Containment (Dampen to avoid dust generation) N2->N3 N4 Transfer to Compatible Container (HDPE or Amber Glass) N3->N4 N5 Label as Hazardous Waste (Explicitly note: Contains N and S) N4->N5 N6 High-Temperature Incineration (Requires NOx & SOx Alkaline Scrubbers) N5->N6

Figure 1: Containment and disposal workflow for 4-(Piperazine-1-sulfonyl)-morpholine waste.

References

  • National Center for Biotechnology Information (PubChem). "4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810". Retrieved from:[Link]

  • Rowan University Laboratory Safety. "Drain Disposal & Wastewater Guidelines". Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds". Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Design And Development Of A Hazardous Waste Reactivity Testing Protocol". Retrieved from:[Link]

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